FSB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]-3-fluorophenyl]ethenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZHGCGNRRJEG-WMWQKROPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)F)C=CC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)F)/C=C/C3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760988-03-2 | |
| Record name | 760988-03-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of FSB Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound (E,E)-1-fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a styrylbenzene derivative that has garnered significant attention in the field of neurodegenerative disease research. Initially developed as a fluorescent probe for the sensitive detection of amyloid plaques and neurofibrillary tangles, key pathological hallmarks of Alzheimer's disease, its utility has expanded to include the inhibition of α-synuclein aggregation, a process central to the pathogenesis of Parkinson's disease and other synucleinopathies. This technical guide provides a comprehensive overview of the mechanism of action of the this compound compound, detailing its binding to pathological protein aggregates and its inhibitory effects on their formation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Binding to β-Sheet-Rich Structures
The primary mechanism of action of the this compound compound is its high-affinity binding to the characteristic cross-β-sheet structures of amyloid fibrils.[1][2] This structural motif is common to a variety of pathological protein aggregates, including amyloid-β (Aβ) plaques, tau tangles, and α-synuclein fibrils. The planar nature of the styrylbenzene core of this compound allows it to intercalate between the β-sheets of these amyloid structures.
This compound is a fluorine analog of the amyloidophilic fluorescent probe BSB.[1] The substitution of bromine with fluorine enhances its fluorescent properties by mitigating the fluorescence quenching often caused by heavier halogens.[1] Upon binding to amyloid aggregates, the fluorescence of this compound is significantly enhanced, making it a sensitive tool for their detection.[1]
Double immunolabeling studies have demonstrated that this compound colocalizes with Aβ-containing plaques and hyperphosphorylated Tau in tangles, confirming its ability to bind to these distinct pathological structures in brain tissue.[3][4]
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound compound in relation to its function as both a fluorescent probe and an inhibitor of protein aggregation.
| Parameter | Value | Description |
| Excitation Maximum | 390 nm | The wavelength of light at which this compound exhibits maximum absorption. |
| Emission Maximum | 520 nm | The wavelength of light at which this compound exhibits maximum fluorescence emission upon excitation. |
| Molecular Formula | C24H17FO6 | The chemical formula of the this compound compound. |
| Molecular Weight | 420.4 g/mol | The mass of one mole of the this compound compound. |
| Solubility | 200 mg/mL in DMSO | The solubility of this compound in dimethyl sulfoxide. |
Data sourced from Cayman Chemical product information.[5]
Inhibition of α-Synuclein Aggregation
Beyond its role as a diagnostic probe, this compound has been shown to inhibit the aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease. The mechanism of inhibition is believed to involve the binding of this compound to early-stage oligomers or fibrils of α-synuclein, thereby preventing their further elongation and the recruitment of monomeric α-synuclein. This interference with the aggregation cascade reduces the formation of mature, toxic amyloid fibrils.
The process of α-synuclein fibrillization is an autocatalytic process that can be seeded by mature fibrils.[6] Small molecules like this compound can interfere with this process at various stages, including primary nucleation, fibril elongation, and secondary nucleation.[7]
Experimental Protocols
Amyloid Plaque and Neurofibrillary Tangle Staining Protocol
This protocol is adapted for the staining of amyloid plaques and neurofibrillary tangles in brain tissue sections.
Materials:
-
This compound solution (0.01% w/v in 50% ethanol)
-
50% Ethanol
-
Saturated Lithium Carbonate solution
-
Distilled water
-
Fluorescence microscope with appropriate filters (Excitation: ~390 nm, Emission: ~520 nm)
-
Brain tissue sections (frozen or paraffin-embedded)
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Staining:
-
Immerse the tissue sections in the 0.01% this compound staining solution for 30 minutes.[1]
-
-
Differentiation:
-
Briefly rinse the slides in 50% ethanol.
-
Immerse the slides in a saturated lithium carbonate solution for a short period (e.g., 15-30 seconds) to reduce background staining.
-
-
Washing:
-
Wash the sections thoroughly with 50% ethanol.[1]
-
Rinse with distilled water.
-
-
Mounting and Visualization:
-
Mount the coverslip using an aqueous mounting medium.
-
Visualize the stained amyloid plaques and neurofibrillary tangles using a fluorescence microscope.
-
In Vitro α-Synuclein Aggregation Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on α-synuclein aggregation using a Thioflavin T (ThT) fluorescence assay.
Materials:
-
Recombinant human α-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound compound dissolved in DMSO
-
Thioflavin T (ThT) solution
-
96-well black plates with clear bottoms
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of α-Synuclein Monomers:
-
Dissolve lyophilized α-synuclein in PBS to the desired concentration (e.g., 70 µM).
-
Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Assay Setup:
-
In a 96-well plate, add α-synuclein solution to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add ThT to each well to a final concentration of 20 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every hour) for the duration of the experiment (e.g., 48-72 hours).
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time to obtain aggregation kinetics curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percent inhibition of aggregation by this compound compared to the control.
-
Visualizations
Signaling Pathway: Inhibition of Protein Aggregation
Caption: Proposed mechanism of this compound in protein aggregation pathways.
Experimental Workflow: Amyloid Staining
References
- 1. Amyloid Staining this compound solution Dojindo [dojindo.com]
- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Styrylbenzene analog- this compound and its affinity to bind parenchymal plaques and tangles in patients of Alzheimer’s disease - ProQuest [proquest.com]
- 5. Structural mechanism for specific binding of chemical compounds to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibril breaking accelerates α-synuclein fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models [mdpi.com]
In-Depth Technical Guide to (E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB)
Introduction
(E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a fluorescent probe with significant applications in the field of neurodegenerative disease research. As a derivative of stilbene, this compound exhibits specific binding to amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease. Its utility extends to the sensitive detection of these protein aggregates in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a symmetrical molecule characterized by a central fluorinated benzene ring linked to two hydroxystyrylbenzoic acid moieties. The presence of the fluorine atom enhances its fluorescence properties compared to its non-fluorinated analogs.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3,3'-[(2-fluoro-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-6-hydroxy-benzoic acid |
| Synonyms | (E,E)-1-Fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, this compound |
| CAS Number | 760988-03-2[1][2] |
| Molecular Formula | C24H17FO6[1][2] |
| SMILES String | Oc1ccc(cc1C(=O)O)/C=C/c1cc(F)c(/C=C/c2ccc(O)c(C(=O)O)c2)cc1[1][2] |
| InChI Key | DZXZHGCGNRRJEG-WMWQKROPSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a fluorescent probe, influencing its solubility, stability, and spectral characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 420.39 g/mol [2] |
| Appearance | Yellow solid[2] |
| Purity | ≥95% (HPLC)[2] |
| Solubility | Soluble in DMSO (200 mg/mL)[1][2] |
| Excitation Maximum (λex) | 390 nm[1] |
| Emission Maximum (λem) | 520 nm[1] |
| Storage Temperature | -20°C[2] |
Biological Applications and Mechanism of Action
This compound is primarily utilized as a fluorescent probe for the detection of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles, key pathological features of Alzheimer's disease. Its mechanism of action is based on its ability to bind to the β-sheet structures characteristic of these protein aggregates. Upon binding, the fluorescence emission of this compound is significantly enhanced, allowing for their visualization.
The fluorine substituent on the central phenyl ring improves the fluorescence quantum yield compared to its bromo-analog, BSB, leading to brighter and more sensitive staining with lower background signals. Furthermore, this compound has been shown to cross the blood-brain barrier, enabling its use for in vivo imaging in animal models.
Experimental Protocols
Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Staining of Amyloid Plaques in Brain Tissue
This protocol is adapted from established methods for staining amyloid plaques in brain tissue sections using this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
50% Ethanol
-
Saturated Lithium Carbonate solution
-
Distilled water
-
Brain tissue sections (paraffin-embedded or frozen)
-
Fluorescence microscope with appropriate filters (Excitation: ~390 nm, Emission: ~520 nm)
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%).
-
Rinse with distilled water.
-
-
Preparation of Staining Solution:
-
Dilute the this compound stock solution in 50% ethanol to a final concentration of 0.01%.
-
-
Staining:
-
Incubate the tissue sections in the this compound staining solution for 10 minutes at room temperature.
-
-
Differentiation:
-
Briefly rinse the slides in 50% ethanol to remove excess stain.
-
-
Washing:
-
Wash the sections with distilled water.
-
-
Counterstaining (Optional):
-
If desired, a nuclear counterstain such as DAPI can be used.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
-
Visualization:
-
Visualize the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures.
-
Caption: Experimental workflow for amyloid plaque staining with this compound.
Data Interpretation and Visualization
The primary output of experiments using this compound is fluorescence microscopy images. The intensity and localization of the fluorescence signal correlate with the presence and distribution of amyloid plaques and neurofibrillary tangles.
Caption: Logical relationship of this compound's application as a fluorescent probe.
Conclusion
This compound is a valuable and sensitive tool for the detection of amyloid plaques and neurofibrillary tangles. Its favorable physicochemical and spectral properties, coupled with its ability to cross the blood-brain barrier, make it a versatile probe for both in vitro and in vivo studies in the context of Alzheimer's disease and other neurodegenerative disorders. The provided experimental guidelines offer a starting point for researchers to incorporate this compound into their studies.
References
A Technical Guide to (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB) and its Application in Amyloid-β Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as FSB, is a styrylbenzene derivative that has garnered attention in the field of neurodegenerative disease research.[1][2] It is structurally related to Congo red, a dye historically used to stain amyloid deposits. This guide provides a technical overview of the current, early-stage research surrounding this compound, with a particular focus on its relationship with amyloid-beta (Aβ), the peptide central to the pathology of Alzheimer's disease.
It is critical to establish from the outset that the primary and well-documented application of this compound in Alzheimer's disease research is as a fluorescent probe for the detection of aggregated Aβ in the form of amyloid plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Current scientific literature does not support a role for this compound in the modulation of amyloid-beta production. This guide will therefore focus on its established function as a detection agent and, to provide a comprehensive resource, will also detail the amyloidogenic pathway that this compound is used to study.
This compound as a Fluorescent Probe for Amyloid Pathology
This compound and its closely related bromo-analog, BSB, are valuable tools for the histochemical analysis of brain tissue from Alzheimer's disease models and human patients.[2] Their utility stems from their ability to bind to the β-pleated sheet structures characteristic of amyloid fibrils and then to emit a fluorescent signal upon excitation.
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of this compound and its widely studied analog, BSB. This data is essential for understanding their application as fluorescent probes.
| Compound | Molecular Formula | Formula Weight | Excitation Max (nm) | Emission Max (nm) | Purity | Solubility |
| This compound | C₂₄H₁₇FO₆ | 420.4 | 390 | 520 | ≥95% | DMSO: 200 mg/ml |
| BSB | C₂₄H₁₇BrO₆ | 481.3 | Not specified | Not specified | Not specified | Not specified |
Table 1: Physicochemical and Fluorescence Properties of this compound and BSB.
| Isomer | Inhibition Constant (Kᵢ) in nM (vs. [¹²⁵I]IMSB binding to Aβ₁₋₄₀ aggregates) |
| E,E-BSB | 0.11 ± 0.01 |
| E,Z-BSB | 0.19 ± 0.03 |
| Z,E-BSB | 0.27 ± 0.06 |
| Z,Z-BSB | 0.13 ± 0.02 |
Table 2: In Vitro Binding Affinity of BSB Isomers to Aβ₁₋₄₀ Aggregates. Note: Lower Kᵢ values indicate higher binding affinity.
Experimental Protocol: Histochemical Staining of Amyloid Plaques with this compound
This protocol is synthesized from methodologies described in the literature for staining amyloid plaques and neurofibrillary tangles in brain tissue.[1]
Objective: To visualize amyloid plaques and neurofibrillary tangles in human or rodent brain sections using this compound.
Materials:
-
Frozen or paraffin-embedded brain sections (10-50 µm thickness)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Staining Buffer: 50% ethanol in phosphate-buffered saline (PBS)
-
Wash Buffer: PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC)
Procedure:
-
Section Preparation:
-
For frozen sections, allow them to air dry at room temperature.
-
For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes.
-
-
Staining Solution Preparation:
-
Dilute the this compound stock solution in the Staining Buffer to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
-
Incubation:
-
Cover the tissue sections with the this compound staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching.
-
-
Washing:
-
Gently rinse the sections with 50% ethanol to remove excess this compound.
-
Wash the sections two to three times with PBS for 5 minutes each to reduce background fluorescence.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Visualization:
-
Examine the sections under a fluorescence microscope. This compound-labeled amyloid plaques and tangles will appear bright green/yellow. An excitation wavelength around 390 nm and emission detection around 520 nm is optimal.[3]
-
Experimental Workflow for this compound Staining
The Amyloid-Beta Production Pathway
To understand the context in which this compound is used, it is essential to be familiar with the molecular mechanisms of amyloid-beta production. Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein of uncertain function.[4] This process, known as the amyloidogenic pathway, is a key area of interest for therapeutic intervention in Alzheimer's disease.
The amyloidogenic processing of APP is initiated by the enzyme β-secretase (also known as BACE1), which cleaves APP to release a large soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[5]
Subsequently, the γ-secretase complex, a multi-protein enzyme with presenilin as its catalytic core, cleaves the C99 fragment at one of several sites within its transmembrane domain.[5] This cleavage releases the amyloid-beta peptide (Aβ) into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. The length of the Aβ peptide can vary, typically between 38 and 43 amino acids. The 42-amino acid version (Aβ₄₂) is considered particularly pathogenic due to its higher propensity to aggregate and form the amyloid plaques that are a hallmark of Alzheimer's disease.
Signaling Pathway of Amyloid-Beta Production
Conclusion
This compound is a potent fluorescent marker for the sensitive and specific detection of amyloid plaques and neurofibrillary tangles in brain tissue.[2] Its utility in early-stage research lies in its capacity to visualize the pathological hallmarks of Alzheimer's disease, thereby enabling the assessment of disease progression in animal models and the characterization of human post-mortem tissue. However, it is crucial for researchers in the field to recognize that the current body of scientific evidence does not indicate that this compound modulates the enzymatic production of amyloid-beta. The therapeutic strategy of inhibiting Aβ production remains a major goal in Alzheimer's drug development, but the focus for this endeavor lies with compounds that can directly inhibit the activity of β- and γ-secretases or otherwise interfere with APP processing. This compound, in contrast, remains an invaluable tool for observing the downstream consequences of this production pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Site of Flurbiprofen-like γ-Secretase Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
γ-secretase, a multi-subunit intramembrane protease, is a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease (AD). It processes the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform. γ-secretase modulators (GSMs) represent a promising therapeutic strategy by allosterically altering the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species without compromising its other physiological functions. The binding site and mechanism of action for these modulators, particularly for the class of flurbiprofen-tarenflurbil-like compounds (FSB), have been a subject of intense investigation. Early evidence pointed towards an unconventional, substrate-targeting mechanism, while more recent findings for newer generation GSMs confirm a direct interaction with the enzyme complex. This guide synthesizes the key findings, experimental methodologies, and quantitative data to provide a comprehensive understanding of the this compound binding site on γ-secretase.
The γ-Secretase Complex and APP Processing
The γ-secretase complex is composed of four integral membrane proteins: Presenilin (PS1 or PS2), which contains the catalytic aspartyl protease active site, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2).[1] The complex is responsible for the final cleavage of the APP C-terminal fragment (APP-CTF), subsequent to its shedding by β-secretase. This intramembrane cleavage is not precise and results in Aβ peptides of varying lengths. An increased ratio of Aβ42 to Aβ40 is a central pathological hallmark of AD.
The processing of APP is a critical pathway in AD pathogenesis. FSBs and other GSMs aim to modulate this pathway to reduce the production of toxic Aβ42.
References
Pharmacological Profile of Novel FSB Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of novel analogs of (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB), a styrylbenzene derivative with significant potential in the diagnosis and study of neurodegenerative diseases, particularly Alzheimer's disease. This document details the binding affinities, inhibitory activities, and experimental methodologies for a range of this compound analogs, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction
Styrylbenzene derivatives, including this compound and its analogs, are a class of compounds known for their ability to bind to β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the primary pathological hallmarks of Alzheimer's disease.[1][2] These compounds are valuable as imaging agents for positron emission tomography (PET) and as potential therapeutic agents aimed at inhibiting amyloid aggregation.[3] Understanding the detailed pharmacological profile of novel this compound analogs is crucial for the development of more sensitive diagnostic tools and effective therapeutic interventions.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for a selection of novel this compound analogs, focusing on their binding affinity for β-amyloid aggregates and their inhibitory activity against Aβ fibrillization.
Table 1: Binding Affinities of this compound Analogs for β-Amyloid Aggregates
| Compound | Modification | Target | Ki (nM) |
| [125I]3 | Radioiodinated neutral styrylbenzene | Aβ40 aggregates | 2.0 ± 0.2 |
| (E)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine ([18F]2) | Fluoropegylated styrylpyridine | Postmortem AD brain homogenates | 2.5 ± 0.4 |
Table 2: Inhibitory Activity of this compound Analogs against β-Amyloid Aggregation
| Compound | Assay | IC50 (µM) |
| Thiazolo[5,4-b]pyridines 1a-g | Aβ42 fibrillization (Thioflavin T assay) | 0.23 - 4.5 |
| Phenylthiazolyl-Hydrazide (PTH) derivative | de novo tau aggregation | 7.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound analogs.
Synthesis of (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound)
The synthesis of this compound is a critical first step for further analog development and pharmacological testing.[1] A detailed protocol for the synthesis of the tosylate precursor for radiolabeling is outlined below.[4]
Protocol for Synthesis of Tosylate Precursor for [18F]Fluoride Labeling:
-
Strecker Reaction: A reaction is initiated between an appropriate aldehyde and an aminated benzimidazole in the presence of trimethylsilyl cyanide (TMSCN) to yield a cyanomethylated amine.[4]
-
Hydrogenation: The resulting nitrile is reduced to an amine via a hydrogenation reaction catalyzed by Pd/C at 120 psi overnight.[4]
In Vitro Binding Assays
This assay is used to determine the binding affinity (Ki) of novel analogs.
Protocol:
-
Postmortem Alzheimer's disease brain homogenates are used as the source of Aβ plaques.
-
A radiolabeled ligand, such as [125I]IMPY, is used as the reporter.
-
Increasing concentrations of the unlabeled test compound (this compound analog) are incubated with the brain homogenate and the radioligand.
-
The amount of bound radioligand is measured, and the Ki value for the test compound is calculated based on the displacement of the radioligand.[3]
Thioflavin T (ThT) Aggregation Inhibition Assay
This assay is a standard method for screening compounds that inhibit the formation of amyloid fibrils.[5][6]
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH2O and filter through a 0.2 μm syringe filter.[6]
-
Prepare solutions of Aβ peptide (e.g., Aβ42) and the test compounds (this compound analogs) in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black assay plate, combine the Aβ peptide solution with various concentrations of the test compound.
-
Add ThT to each well to a final concentration of 25 µM.[6]
-
Incubate the plate at 37°C with shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.[6]
-
-
Data Analysis:
-
The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ alone).
-
The IC50 value, the concentration of the compound that inhibits 50% of the aggregation, is calculated.[5]
-
Mandatory Visualizations
Experimental Workflow for Pharmacological Screening
The following diagram illustrates a typical workflow for the pharmacological screening of novel this compound analogs.
Caption: High-level workflow for the pharmacological evaluation of novel this compound analogs.
Signaling Pathways in Neuroinflammation
While direct modulation of specific signaling pathways by this compound analogs is still under investigation, their interaction with Aβ plaques and potential effects on glial cells suggest an indirect influence on neuroinflammatory pathways. The diagram below illustrates key signaling molecules involved in the glial response to pathological protein aggregates.
Caption: Key signaling in glial response to Aβ aggregates.
Conclusion
The pharmacological profiling of novel this compound analogs is a rapidly evolving area of research with significant implications for the diagnosis and treatment of Alzheimer's disease. This technical guide provides a foundational understanding of the key pharmacological parameters, experimental methodologies, and potential signaling interactions of these compounds. Further structure-activity relationship studies are warranted to optimize the binding affinity, efficacy, and pharmacokinetic properties of this compound analogs for clinical translation.
References
- 1. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Preliminary Studies on Fostamatinib Efficacy and Safety: A Technical Guide
Disclaimer: The following technical guide on the efficacy and safety of Fostamatinib has been compiled in response to a query regarding "FSB." Initial research did not identify a specific drug or compound with the acronym "this compound" in the context of drug development. It is assumed that "this compound" was a typographical error and the intended subject was Fostamatinib, a spleen tyrosine kinase (SYK) inhibitor. This document is therefore focused exclusively on Fostamatinib.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary efficacy and safety data for Fostamatinib. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and clinical trial workflows.
Efficacy of Fostamatinib in Chronic Immune Thrombocytopenia (ITP)
Fostamatinib has been evaluated in several clinical trials for the treatment of adult patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to previous treatments. The pivotal studies in the FIT clinical program (FIT-1 and FIT-2) were randomized, double-blind, placebo-controlled trials, with an open-label extension study (FIT-3).
Table 1: Efficacy of Fostamatinib in the FIT Clinical Trials
| Efficacy Endpoint | FIT-1 (NCT02076399)[1] | FIT-2 (NCT02076412)[1] | FIT-3 (Open-Label Extension)[1] |
| Stable Platelet Response | |||
| Fostamatinib | 18% | 16% | 23% (in newly exposed patients) |
| Placebo | 0% | 4% | N/A |
| p-value | <0.05 | 0.26 | N/A |
| Overall Platelet Response | |||
| Fostamatinib | 43% | Not Reported | Not Reported |
| Placebo | 14% | Not Reported | Not Reported |
| p-value | <0.05 | Not Reported | Not Reported |
Stable platelet response was defined as achieving a platelet count of at least 50 x 109/L on at least four of the six visits between weeks 14 and 24.[1] Overall platelet response was defined as achieving a platelet count of at least 50 x 109/L at least once during the study.
Safety Profile of Fostamatinib
The safety of fostamatinib has been assessed across the clinical development program. The most common adverse reactions are generally manageable.
Table 2: Common Adverse Reactions with Fostamatinib (Occurring in ≥5% of Patients and More Common than Placebo)
| Adverse Reaction | Percentage of Patients |
| Diarrhea | 31% |
| Hypertension | 28% |
| Nausea | 22% |
| Dizziness | 11% |
| Alanine Aminotransferase (ALT) Increased | 11% |
| Aspartate Aminotransferase (AST) Increased | 9% |
| Respiratory Infection | 11% |
| Rash | 8% |
| Abdominal Pain | 8% |
| Fatigue | 7% |
| Chest Pain | 5% |
| Neutropenia | 5% |
Data from pooled analysis of FIT-1 and FIT-2 studies.[1]
Serious adverse drug reactions reported in the ITP double-blind studies included febrile neutropenia, diarrhea, pneumonia, and hypertensive crisis, each occurring in 1% of patients receiving fostamatinib.[1]
Experimental Protocols
FIT-1 and FIT-2 Clinical Trials
The FIT-1 and FIT-2 studies were identically designed, randomized, double-blind, placebo-controlled, multicenter phase 3 trials.[1]
-
Patient Population: The trials enrolled a total of 150 patients with persistent or chronic ITP who had an insufficient response to previous treatments, including corticosteroids, immunoglobulins, splenectomy, and/or a thrombopoietin receptor agonist.[1]
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo for 24 weeks. The studies were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1]
-
Dosing: The initial starting dose of fostamatinib was 100 mg administered orally twice daily. If the platelet count did not increase to at least 50 x 109/L after one month, the dose could be escalated to 150 mg twice daily.[1]
-
Primary Efficacy Endpoint: The primary endpoint for both studies was a stable platelet response, defined as achieving a platelet count of at least 50 x 109/L on at least four of the six scheduled visits between weeks 14 and 24 of treatment.[1]
FIT-3 Open-Label Extension Study
The FIT-3 study was a long-term open-label extension study for patients who completed the FIT-1 or FIT-2 trials, as well as for some patients who were newly enrolled.
-
Objective: The primary objective of the FIT-3 study was to evaluate the long-term safety and efficacy of fostamatinib.
-
Treatment: All patients in the FIT-3 study received fostamatinib. The dosing regimen was similar to the one used in the FIT-1 and FIT-2 trials, with adjustments made based on individual patient response and tolerability.
-
Efficacy Assessment: Efficacy was assessed by monitoring platelet counts over the long term to determine the durability of the response.
Mandatory Visualizations
Fostamatinib Mechanism of Action: SYK Signaling Pathway
Fostamatinib is a prodrug of the active metabolite R406, which is an inhibitor of spleen tyrosine kinase (SYK). SYK is a key component in the signaling pathway of the Fc gamma receptor (FcγR) in macrophages. In ITP, autoantibodies bind to platelets, and these antibody-coated platelets are then recognized by FcγRs on macrophages, leading to platelet destruction. By inhibiting SYK, R406 disrupts this signaling cascade and reduces the phagocytosis of platelets.
Caption: Fostamatinib's mechanism of action via SYK inhibition.
FIT Clinical Trial Program Workflow
The workflow of the FIT clinical trial program for fostamatinib in patients with chronic ITP involved initial screening, randomization into the double-blind studies, and the option to continue into a long-term open-label extension.
Caption: Workflow of the Fostamatinib FIT clinical trial program.
References
Methodological & Application
Protocol for synthesizing FSB compound in the lab
Application Notes and Protocols for the Use of FSB in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSB (Fluorescent Styryl Bio-probe) is a lipophilic styryl dye designed for the dynamic monitoring of synaptic vesicle recycling in primary neuronal cell cultures. Its amphipathic nature, featuring a hydrophilic head and a lipophilic tail, allows it to reversibly insert into the outer leaflet of the plasma membrane.[1][2] This property makes this compound an invaluable tool for investigating the mechanisms of neurotransmission, including exocytosis and endocytosis, at the presynaptic terminal.[3][4][5] When neurons are stimulated, this compound is taken up into newly formed synaptic vesicles during endocytosis. Subsequent stimulation in a dye-free medium leads to the release of this compound upon exocytosis, which can be visualized as a decrease in fluorescence.[6][7] This allows for the quantitative analysis of synaptic vesicle pool dynamics, providing insights into synaptic function in both physiological and pathological states.[3]
Mechanism of Action
The utility of this compound as a marker for synaptic vesicle recycling is based on its photophysical properties. This compound is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into a lipid environment, such as a cell membrane.[2][6] The positively charged head group of this compound prevents it from crossing the lipid bilayer, thereby restricting its labeling to the outer leaflet of the plasma membrane and the inner leaflet of endocytosed vesicles.[2][6]
The process of labeling and de-staining with this compound allows for the visualization of the synaptic vesicle cycle:
-
Staining (Endocytosis): When primary neuronal cultures are bathed in a solution containing this compound and subjected to stimulation (e.g., high potassium depolarization or electrical field stimulation), the process of exocytosis is triggered. To compensate for the fusion of synaptic vesicles with the plasma membrane, endocytosis is initiated to retrieve the vesicular membrane. During this process, this compound molecules present in the plasma membrane are internalized within the newly formed synaptic vesicles.[3][4][5]
-
Washout: After the staining period, the external this compound is washed away with a dye-free solution. The this compound molecules trapped within the synaptic vesicles are retained, leading to fluorescently labeled presynaptic terminals.[4]
-
De-staining (Exocytosis): Subsequent stimulation of the neurons in the dye-free medium induces another round of exocytosis. The this compound-loaded vesicles fuse with the plasma membrane, releasing their contents and the dye into the extracellular space. This leads to a decrease in fluorescence intensity at the presynaptic terminals, which can be monitored over time to quantify the rate and extent of exocytosis.[6][7]
It is important to note that some styryl dyes have been shown to have pharmacological effects, such as acting as antagonists at muscarinic acetylcholine receptors.[1] Researchers should consider potential off-target effects of this compound in their experimental design.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for the use of this compound in primary neuronal cell cultures, based on common practices with similar styryl dyes.
Table 1: this compound Staining and De-staining Parameters
| Parameter | Recommended Range | Notes |
| This compound Staining Concentration | 2 - 10 µM | Higher concentrations may lead to non-specific labeling and potential toxicity. |
| Staining Solution | Tyrode's solution or similar physiological buffer | Ensure the buffer is iso-osmotic and maintains physiological pH. |
| Staining Stimulation | 50-90 mM KCl or electrical stimulation (e.g., 20 Hz for 30-60s) | The intensity and duration of stimulation can be varied to label different vesicle pools.[6] |
| Staining Incubation Time | 1 - 5 minutes | Coincides with the duration of stimulation. |
| Washout Solution | Dye-free physiological buffer | Perform several washes to ensure complete removal of extracellular this compound. |
| De-staining Stimulation | 50-90 mM KCl or electrical stimulation (e.g., 10-40 Hz) | The stimulation paradigm can be tailored to study different aspects of exocytosis. |
Table 2: Imaging Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 488 nm (typical for styryl dyes) | Optimal wavelength should be determined based on the specific spectral properties of this compound. |
| Emission Wavelength | 600 - 640 nm (typical for styryl dyes) | Use a bandpass filter to collect the emission signal. |
| Microscope | Epifluorescence or confocal microscope | A cooled CCD camera is recommended for sensitive detection. |
| Objective | 40x or 60x oil immersion objective | High numerical aperture objectives are preferred for optimal light collection. |
| Image Acquisition Rate | 0.1 - 1 Hz for de-staining kinetics | The acquisition rate can be adjusted based on the speed of the biological process being studied. |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) in HBSS
-
Trypsin inhibitor (10 mg/mL) in Neurobasal medium
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated glass coverslips in a 24-well plate
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and isolate the hippocampi in ice-cold HBSS.
-
Incubate the hippocampi in papain solution for 15-20 minutes at 37°C.
-
Gently wash the tissue twice with warm Neurobasal medium.
-
Add trypsin inhibitor and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000-100,000 cells/cm².[8]
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
-
Maintain the cultures by replacing half of the medium every 3-4 days. Neurons are typically ready for experiments between 10-21 days in vitro (DIV).
Protocol 2: this compound Staining for Synaptic Vesicle Endocytosis
This protocol details the procedure for loading synaptic vesicles with this compound in primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (DIV 10-21)
-
This compound stock solution (10 mM in DMSO)
-
Tyrode's solution (or other physiological buffer)
-
High K+ Tyrode's solution (90 mM KCl)
-
Fluorescence microscope
Procedure:
-
Prepare a 10 µM this compound working solution in high K+ Tyrode's solution.
-
Remove the culture medium from the coverslip and wash gently with normal Tyrode's solution.
-
Add the high K+ Tyrode's solution containing this compound to the coverslip.
-
Incubate for 1-2 minutes at room temperature to stimulate endocytosis in the presence of the dye.
-
Remove the staining solution and wash the coverslip thoroughly with dye-free normal Tyrode's solution for 5-10 minutes with several solution changes.
-
The coverslip is now ready for imaging. The fluorescent puncta represent presynaptic terminals with this compound-loaded synaptic vesicles.
Protocol 3: this compound De-staining for Synaptic Vesicle Exocytosis
This protocol describes how to measure the release of this compound from synaptic vesicles upon stimulation.
Materials:
-
This compound-stained primary neuronal cultures (from Protocol 2)
-
Normal Tyrode's solution
-
High K+ Tyrode's solution (or electrical field stimulator)
-
Fluorescence microscope with time-lapse imaging capability
Procedure:
-
Place the coverslip with this compound-stained neurons on the stage of the fluorescence microscope.
-
Acquire a baseline image of the fluorescent terminals.
-
Perfuse the chamber with high K+ Tyrode's solution to induce exocytosis.
-
Acquire a time-lapse series of images at a defined frame rate (e.g., every 5-10 seconds) for 5-10 minutes.
-
The decrease in fluorescence intensity of the puncta over time reflects the rate of exocytosis.
-
Analyze the fluorescence intensity of individual puncta over time using image analysis software.
Visualizations
Synaptic Vesicle Recycling Pathway
Caption: Diagram of the synaptic vesicle recycling pathway.
Experimental Workflow for this compound Assay
Caption: Experimental workflow for an this compound assay.
References
- 1. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 6. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 7. jneurosci.org [jneurosci.org]
- 8. youtube.com [youtube.com]
Standard Operating Procedure for In Vitro Assays of Fibroblast Growth Factor Signaling Blockers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Fibroblast Growth Factor Signaling Blockers (FSBs). The following procedures are designed to ensure robust and reproducible assessment of compound efficacy and mechanism of action.
Data Presentation
The following tables summarize quantitative data for exemplary Fibroblast Growth Factor Receptor (FGFR) inhibitors from in vitro assays. This data is intended to serve as a reference for expected outcomes.
Table 1: Biochemical IC50 Values of Select FGFR Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | >40 | [1] |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | Weaker Activity | [1][2] |
| PD173074 | ~25 | - | - | - | [1] |
| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 | [3] |
| V4-015 | - | - | - | 0.04 µM (40 nM) | [4] |
Table 2: Cellular EC50 Values of a Select FGFR Inhibitor
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| Compound 1 | Ba/F3 (Tel-FGFR1 transformed) | Proliferation | 1.5 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell-Based Reporter Assay for FGFR Activity
This assay quantifies the functional activity of test compounds as either agonists or antagonists of human FGFR.[5][6]
Materials:
-
Ready-to-use, pre-transfected reporter cells expressing the target FGFR and a luciferase reporter gene linked to a downstream signaling pathway (e.g., NFAT response elements).[5]
-
Optimized cell culture media.
-
Positive control agonist (e.g., a specific FGF ligand).
-
Luciferase Detection Reagent.
-
96-well cell culture-ready assay plates.
-
Test compound (FSB).
Procedure:
-
Thaw and culture the reporter cells according to the supplier's instructions.
-
Seed the cells into a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the optimized media.
-
Remove the culture medium from the cells and add the media containing the diluted test compound.
-
To determine antagonist activity, add the positive control agonist to the wells containing the test compound.
-
Incubate the plate for the recommended period to allow for receptor activation and reporter gene expression.
-
Add the Luciferase Detection Reagent to each well.
-
Measure the luciferase activity using a luminometer.
-
Calculate the relative change in luciferase activity in treated cells compared to untreated controls to determine the dose-dependent effect of the test compound.
Cell Proliferation Assay (CCK-8)
This assay evaluates the effect of FSBs on the proliferation of cancer cells.[7]
Materials:
-
Cancer-associated fibroblast (CAF) cells (human or mouse).
-
Cell Counting Kit-8 (CCK-8).
-
Erdafitinib (or other this compound) as a test compound.
-
96-well plates.
-
Complete cell culture medium.
Procedure:
-
Seed CAFs in 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the this compound (e.g., Erdafitinib) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the measurement of apoptosis in cells treated with an this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10]
Materials:
-
Target cells (e.g., Multiple Myeloma cell lines or lung cancer cells).[8][9]
-
This compound test compound.
-
Annexin Binding Buffer (ABB): 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2.[8]
-
Annexin V-FITC.
-
Propidium Iodide (PI) solution (1 mg/ml).
-
Flow cytometer.
Procedure:
-
Culture the target cells and treat them with the desired concentration of the this compound for the specified duration (e.g., 48 hours).[9]
-
Harvest the cells and wash them twice with cold Annexin Binding Buffer.[8]
-
Resuspend the cells in 100 µL of ABB to a concentration of 1 x 10^7 cells/ml.[8]
-
Add 3 µL of Annexin V-FITC to the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Wash the cells again with ABB.[8]
-
Resuspend the cells in 500 µL of ABB.[8]
-
Add 5 µL of PI solution.[8]
-
Analyze the stained cells immediately using a flow cytometer.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of an this compound to inhibit cell migration and invasion.[7][11][12]
Materials:
-
Transwell® permeable supports (e.g., 8 µm pore size).
-
For invasion assays, a basement membrane matrix (e.g., Matrigel®).
-
Target cells (e.g., CAFs or cancer cell lines).
-
This compound test compound.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Crystal violet staining solution.
Procedure:
-
For invasion assays, coat the upper surface of the Transwell membrane with a thin layer of basement membrane matrix and allow it to solidify.
-
Resuspend the target cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add the this compound test compound at various concentrations to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell migration/invasion.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of an this compound on the phosphorylation of key downstream signaling proteins in the FGF pathway.[4][9][10]
Materials:
-
Target cells.
-
This compound test compound.
-
Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors).[10]
-
Primary antibodies against phosphorylated and total forms of FGFR substrate protein-2α (FRS2α), ERK, AKT, etc.[4]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagent.
Procedure:
-
Culture and treat the target cells with the this compound for the desired time.
-
Lyse the cells in cold lysis buffer.[10]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Mandatory Visualizations
Caption: FGF Signaling Pathways.[13][14]
Caption: In Vitro this compound Evaluation Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis assays [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Fluorescence Signal Biosensors (FSB) in High-Throughput Screening
Application Notes for Researchers, Scientists, and Drug Development Professionals
Fluorescence Signal Biosensors (FSBs), particularly those based on Förster Resonance Energy Transfer (FRET), have become indispensable tools in high-throughput screening (HTS) for drug discovery.[1] These biosensors allow for the real-time monitoring of a wide range of cellular processes, including protein-protein interactions, enzymatic activity, and the modulation of second messenger concentrations.[2] Their high sensitivity, adaptability to automated systems, and capacity for miniaturization make them ideal for screening large compound libraries to identify novel therapeutic candidates.[3][4]
FSBs offer significant advantages over traditional biochemical assays by enabling the study of targets in their native cellular environment, thus providing more physiologically relevant data.[1] This is crucial for identifying compounds that not only interact with the target but also have the desired effect within a living cell. Furthermore, the ratiometric nature of many FRET-based assays, where the ratio of two emission intensities is measured, provides a robust readout that is less susceptible to variations in biosensor concentration, cell number, or excitation light intensity.
The quality and reliability of HTS assays are often assessed using the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[5]
Quantitative Data from FSB-HTS Campaigns
The following table summarizes quantitative data from several high-throughput screening campaigns that have utilized fluorescence signal biosensors. This data highlights the robustness and efficiency of these assays in identifying potential drug candidates.
| Target Class | Biosensor Type | Screen Size (Compounds) | Assay Format | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) | Example Hit/Inhibitor Potency |
| Protein-Protein Interaction (14-3-3) | TR-FRET | 51,200 | 1,536-well | > 0.7 | > 20 | Not specified | FOBISIN101 |
| Cardiac Myosin | TR-FRET | 1,600,000 | 1,536-well | > 0.8 | Not specified | 0.39 (reproducible hits) | Not specified |
| Protein Kinase (PDK1) | TR-FRET / AlphaScreen | Not specified | 384-well / 1,536-well | > 0.7 | Not specified | Not specified | Not specified |
| Gs-Coupled GPCRs | FRET (cAMP biosensor) | Not specified | Not specified | "Good Z factors" | High | Not specified | Not specified |
| UBC13 E2 Enzyme | TR-FRET | 456,865 | 384-well / 1,536-well | > 0.7 | > 6 | Not specified | Not specified |
Experimental Protocols
Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors using a TR-FRET Assay
This protocol is a generalized procedure for identifying inhibitors of a specific serine/threonine kinase using a time-resolved FRET (TR-FRET) immunoassay format.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate for the kinase
-
ATP
-
Kinase reaction buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM Mg-acetate, 0.025% NP-40, 1 mM DTT, 0.05% BSA)
-
Test compounds dissolved in DMSO
-
Stop/Detection buffer (e.g., buffer containing EDTA to stop the kinase reaction)
-
Europium (Eu3+) Cryptate-labeled anti-phosphopeptide antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
384-well or 1536-well low-volume black plates
-
Automated liquid handling system
-
Plate reader capable of TR-FRET measurements (e.g., PerkinElmer Envision)
Procedure:
-
Compound Plating: Using an acoustic liquid handler (e.g., Beckman Echo), dispense nanoliter volumes of test compounds and controls (positive control inhibitor like staurosporine and negative DMSO control) into the assay plates.
-
Enzyme/Substrate Preparation: Prepare a solution of the kinase and its biotinylated peptide substrate in the kinase reaction buffer.
-
Enzyme/Substrate Addition: Dispense the kinase/substrate mix into the assay plates containing the compounds.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 3 hours), during which the substrate phosphorylation will proceed.
-
Reaction Termination and Detection: Add the Stop/Detection buffer containing the Eu3+-Cryptate labeled antibody and Streptavidin-XL665 to each well. The EDTA will chelate Mg2+ and stop the kinase reaction.
-
Detection Incubation: Incubate the plates for at least 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at 615 nm (Eu3+ cryptate) and 665 nm (XL665, FRET signal).
-
Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. A decrease in this ratio indicates inhibition of the kinase. Determine hit compounds based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls). The Z'-factor should be calculated for each plate to ensure data quality.
Protocol 2: Cell-Based HTS for Modulators of GPCR-cAMP Signaling using a FRET Biosensor
This protocol describes a cell-based assay to screen for agonists or antagonists of a Gs-coupled G-protein coupled receptor (GPCR) by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest and a FRET-based cAMP biosensor (e.g., a construct containing a cAMP-binding domain flanked by a FRET donor and acceptor pair like mCerulean and mCitrine).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Known agonist for the GPCR (for antagonist screening)
-
384-well black, clear-bottom cell culture plates
-
Automated liquid handling system
-
Plate reader with dual-emission capabilities for FRET
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well plates at a predetermined density and allow them to attach and grow overnight.
-
Compound Addition (Agonist Screen):
-
Wash the cells with assay buffer.
-
Using an automated liquid handler, add test compounds to the wells. Include a known agonist as a positive control and DMSO as a negative control.
-
-
Compound and Agonist Addition (Antagonist Screen):
-
Pre-incubate the cells with the test compounds for a defined period.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation: Incubate the plates at room temperature or 37°C for a time sufficient to observe a stable cAMP signal change.
-
Data Acquisition: Measure the FRET signal using a plate reader. Excite the donor fluorophore (e.g., mCerulean at ~430 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm).
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
An increase in cAMP will typically lead to a conformational change in the biosensor that decreases FRET efficiency, resulting in a lower FRET ratio.
-
For an agonist screen, a decrease in the FRET ratio indicates compound activity.
-
For an antagonist screen, a compound that prevents the agonist-induced decrease in the FRET ratio is identified as a hit.
-
Calculate the Z'-factor for each plate to validate the assay performance.
-
Visualizations
Signaling Pathways
Caption: GPCR-cAMP signaling pathway for HTS.
Caption: Akt/PI3K signaling pathway for biosensor assays.
Experimental Workflow
Caption: Automated HTS workflow using FSBs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based High-Throughput Screening Techniques - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Penetration of Fragment-Based Screening (FSB) Hits
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of current techniques for assessing the brain penetration of small molecules, with a particular focus on fragments and their derivatives emerging from Fragment-Based Screening (FBS) campaigns targeting the Central Nervous System (CNS). This document outlines key experimental protocols, data interpretation, and best practices.
Introduction: The Challenge of CNS Drug Discovery
The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for CNS targets. It is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain. For a drug to be effective in the CNS, it must possess the ability to cross this barrier in sufficient concentrations to engage its target. In the context of Fragment-Based Screening, early assessment of brain penetration is critical. Fragments, being small and often polar, may have inherently poor BBB permeability. Therefore, a robust and tiered approach to measuring and optimizing brain penetration is essential for the success of any CNS-focused FBS project.
Key Parameters for Quantifying Brain Penetration
Several key metrics are used to quantify the extent of a compound's brain penetration. Understanding these is crucial for interpreting experimental data.
-
LogBB: The logarithm of the ratio of the total concentration of a drug in the brain to that in the blood at steady state.
-
Kp: The brain-to-plasma concentration ratio (Cbrain / Cplasma) at equilibrium. This is a measure of the overall ability of a compound to cross the BBB and distribute into the brain tissue.
-
Kp,uu: The unbound brain-to-unbound plasma concentration ratio (Cu,brain / Cu,plasma). This is considered the gold standard for assessing BBB penetration as it represents the concentration of free drug available to interact with its target. A Kp,uu value of ~1 suggests passive diffusion is the primary mechanism of brain entry, while a value <1 may indicate active efflux, and a value >1 suggests active uptake.
A Tiered Approach to Assessing Brain Penetration
A multi-stage strategy is often employed, starting with high-throughput in silico and in vitro models to prioritize compounds, followed by lower-throughput but more physiologically relevant in situ and in vivo assays for the most promising candidates.
Caption: Tiered approach for assessing BBB penetration of FSB hits.
Experimental Protocols
Tier 1: High-Throughput In Vitro Screening
The PAMPA-BBB assay is a non-cell-based, high-throughput method used to predict passive BBB permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with a brain lipid mixture, into an acceptor compartment.
Protocol:
-
Prepare Lipid Mixture: A solution of porcine brain lipid in dodecane (e.g., 20 mg/mL) is prepared.
-
Coat Donor Plate: A 96-well filter plate (e.g., PVDF membrane, 0.45 µm pores) is coated with 5 µL of the lipid mixture per well and left for 5 minutes.
-
Prepare Donor Solutions: Test compounds are dissolved in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a known concentration (e.g., 100-300 µM).
-
Prepare Acceptor Plate: A 96-well acceptor plate is filled with 300 µL of the same buffer, optionally containing a scavenger agent to improve sink conditions.
-
Assemble and Incubate: The lipid-coated filter plate is placed on top of the acceptor plate, and 150 µL of the donor solution is added to each well of the filter plate. The entire "sandwich" is covered and incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantify Concentrations: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
-
Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Ceq])
-
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Tier 2: Mechanistic In Vitro Studies
This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. It is used to assess both passive permeability and active efflux.
Protocol:
-
Cell Culture: MDCK-MDR1 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for 3-5 days to form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the flux of a low-permeability marker like Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is removed from the apical (A) and basolateral (B) compartments.
-
The test compound, dissolved in transport buffer, is added to the apical side (donor).
-
Fresh transport buffer is added to the basolateral side (acceptor).
-
The plate is incubated at 37°C with shaking. Samples are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes). The donor concentration is also measured at the beginning and end of the experiment.
-
-
Efflux Measurement (Basolateral to Apical):
-
The experiment is repeated, but this time the test compound is added to the basolateral side (donor), and samples are taken from the apical side (acceptor).
-
-
Quantification and Calculation:
-
Compound concentrations are measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The Efflux Ratio (ER) is calculated as Papp(B to A) / Papp(A to B). An ER > 2 is generally considered indicative of active efflux by P-gp.
-
Tier 3: In Vivo Confirmation
This technique provides a direct measure of the rate of transport across the BBB in a live, anesthetized animal (typically a rat or mouse) while eliminating confounding factors from peripheral metabolism and distribution.
Caption: Workflow for the in situ brain perfusion experiment.
Protocol:
-
Animal Preparation: A rat is anesthetized, and its common carotid artery is surgically exposed. The external carotid artery is ligated, and the common carotid artery is cannulated with a tube connected to a perfusion pump.
-
Perfusion: The perfusion is initiated with a physiological buffer (e.g., Ringer's solution) at a constant flow rate (e.g., 10 mL/min). The test compound, mixed with a vascular space marker (e.g., [14C]-sucrose), is infused for a short period (typically 30-120 seconds).
-
Termination and Sample Collection: The perfusion is stopped, the animal is decapitated, and the brain is harvested. A blood sample is also collected.
-
Sample Processing: The brain is weighed and homogenized. The concentrations of the test compound and the vascular marker in the brain homogenate and the perfusate are determined by LC-MS/MS and scintillation counting, respectively.
-
Calculation of Uptake: The unidirectional blood-brain barrier transfer constant (K_in) is calculated, which represents the rate of influx into the brain.
Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF) in awake, freely moving animals. This allows for the determination of Kp,uu.
Protocol:
-
Probe Implantation: A microdialysis probe (a small, semi-permeable membrane) is stereotactically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized rat or mouse. The animal is allowed to recover for 24-48 hours.
-
System Setup: The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a very low flow rate (e.g., 0.5-2 µL/min). The outlet tubing is connected to a fraction collector.
-
Compound Administration: The test compound is administered to the animal, typically via intravenous or intraperitoneal injection.
-
Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours. Blood samples are also collected at corresponding time points.
-
Probe Calibration: The in vivo recovery of the probe is determined, usually by retrodialysis, to account for the efficiency of diffusion across the membrane.
-
Sample Analysis: The concentration of the unbound drug in the dialysate and the unbound concentration in plasma (determined by equilibrium dialysis of plasma samples) are measured by LC-MS/MS.
-
Data Analysis: The time-concentration profiles for the brain ECF and unbound plasma are plotted. The Kp,uu is calculated as the ratio of the area under the curve (AUC) for the brain ECF to the AUC for the unbound plasma.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized to facilitate comparison and decision-making.
Table 1: Example Brain Penetration Data for CNS Compounds
| Compound | Assay | Parameter | Value | Interpretation |
| Fragment A | PAMPA-BBB | Pe (10⁻⁶ cm/s) | 0.5 | Very low passive permeability. |
| Fragment A | MDCK-MDR1 | Papp A→B (10⁻⁶ cm/s) | 0.3 | Low cell-based permeability. |
| Efflux Ratio | 1.2 | Not a P-gp substrate. | ||
| Drug X | PAMPA-BBB | Pe (10⁻⁶ cm/s) | 8.2 | High passive permeability. |
| Drug X | MDCK-MDR1 | Papp A→B (10⁻⁶ cm/s) | 6.5 | Good cell-based permeability. |
| Efflux Ratio | 4.5 | P-gp substrate. | ||
| Drug X | Microdialysis | Kp,uu | 0.1 | Low unbound brain exposure due to efflux. |
| Drug Y | In Situ Perfusion | K_in (µL/min/g) | 25.0 | Moderate rate of brain uptake. |
| Drug Y | Microdialysis | Kp,uu | 1.1 | Good brain penetration; likely passive diffusion. |
Advanced Imaging Techniques
For lead compounds, advanced imaging techniques can provide invaluable spatial information about drug distribution within the brain.
MALDI Mass Spectrometry Imaging (MALDI-MSI)
MALDI-MSI allows for the label-free visualization of the spatial distribution of a drug and its metabolites in thin sections of brain tissue.
Protocol Outline:
-
Dosing and Tissue Collection: An animal is dosed with the compound. At a specific time point, the animal is euthanized, and the brain is rapidly excised and flash-frozen.
-
Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 10-20 µm) using a cryostat and mounted onto conductive glass slides.
-
Matrix Application: A chemical matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) is uniformly applied over the tissue section. This is a critical step for successful ionization.
-
Data Acquisition: The slide is placed into the MALDI mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing molecules at each spot. A full mass spectrum is acquired for each x,y coordinate.
-
Image Generation: Software is used to generate ion density maps, showing the spatial distribution of the parent drug and any detected metabolites by plotting the intensity of their specific mass-to-charge ratios (m/z) across the tissue section.
Application Notes and Protocols for Efficacy and Safety Assessment of a Novel Therapeutic Agent (FSB) in Transgenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of transgenic mouse models is a cornerstone of modern biomedical research, providing invaluable in vivo systems to study gene function and mimic human diseases, particularly in fields like oncology.[1] These models are instrumental in the preclinical evaluation of novel therapeutic agents, allowing for the assessment of efficacy, toxicity, and mechanism of action before advancing to clinical trials.[1][2] This document provides a generalized framework and detailed protocols for the evaluation of a hypothetical therapeutic agent, designated as "FSB," in transgenic mouse models of disease. The methodologies described herein are based on established practices in preclinical drug development and can be adapted to specific research needs.
Experimental Design and Workflow
A typical preclinical study to evaluate a novel therapeutic agent like this compound in a transgenic mouse model involves several key stages, from model selection and characterization to efficacy and safety assessment. The overall workflow is designed to provide a comprehensive understanding of the agent's biological effects.
Generalized Experimental Workflow Diagram
The following diagram illustrates a standard workflow for testing the efficacy and safety of this compound in a transgenic mouse model.
Caption: A generalized workflow for preclinical evaluation of this compound in transgenic mice.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound. These should be adapted based on the specific transgenic model and the nature of this compound.
Protocol: In Vivo Efficacy Study in a Transgenic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a transgenic mouse model that spontaneously develops tumors (e.g., KPC model for pancreatic cancer, MMTV-PyMT for breast cancer).[3]
Materials:
-
Transgenic mice of the appropriate strain and genotype.
-
This compound therapeutic agent, formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Animal scale.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for administration.
-
Personal Protective Equipment (PPE).
Procedure:
-
Animal Selection and Grouping:
-
Use transgenic mice that have developed palpable tumors of a predetermined size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control). A typical group size is 8-10 mice.
-
-
Treatment Administration:
-
Record the initial body weight and tumor volume for each mouse.
-
Administer this compound or vehicle control according to the predetermined schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage, intravenous).
-
Dosing frequency can be daily, twice weekly, etc., depending on the pharmacokinetic properties of this compound.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration.
-
Individual mice should be euthanized if they meet humane endpoint criteria, such as >20% body weight loss or signs of severe distress.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Plot mean body weight change ± SEM for each group over time.
-
At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histopathology, biomarker analysis).
-
Protocol: Toxicity Assessment
Objective: To assess the potential toxicity of this compound in treated mice.
Materials:
-
Transgenic mice.
-
This compound therapeutic agent.
-
Vehicle control.
-
Blood collection tubes (e.g., EDTA-coated).
-
Equipment for Complete Blood Count (CBC) and serum chemistry analysis.
-
Formalin and other fixatives for tissue preservation.
Procedure:
-
In-life Observations:
-
During the efficacy study, conduct daily clinical observations using a scoring system for signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, labored breathing).
-
-
Body Weight Monitoring:
-
As described in the efficacy protocol, monitor body weight regularly. Significant weight loss is a key indicator of toxicity.
-
-
Terminal Procedures:
-
At the study endpoint, collect blood via cardiac puncture under terminal anesthesia.
-
Perform a CBC to assess effects on hematopoietic cells (e.g., red blood cells, white blood cells, platelets).
-
Separate serum to analyze markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
-
Histopathology:
-
Conduct a full necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues, stain with Hematoxylin and Eosin (H&E), and have them evaluated by a veterinary pathologist for signs of cellular damage or other abnormalities.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³ ± SEM) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | P-value vs. Control |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 150.5 ± 12.3 | 1850.2 ± 150.7 | N/A | N/A |
| This compound (10 mg/kg) | 10 | 148.9 ± 11.8 | 975.6 ± 98.2 | 47.3 | <0.05 |
| This compound (30 mg/kg) | 10 | 152.1 ± 13.1 | 450.3 ± 55.4 | 75.7 | <0.001 |
| Positive Control | 10 | 149.5 ± 12.5 | 400.1 ± 49.9 | 78.4 | <0.001 |
Table 2: Body Weight and Survival
| Treatment Group | N | Mean Body Weight Change at Endpoint (% ± SEM) | Median Survival (Days) | Survival Benefit vs. Control (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | -5.2 ± 1.5 | 28 | N/A |
| This compound (10 mg/kg) | 10 | -8.1 ± 2.1 | 35 | 25.0 |
| This compound (30 mg/kg) | 10 | -12.5 ± 2.5 | 42 | 50.0 |
| Positive Control | 10 | -15.0 ± 3.0 | 45 | 60.7 |
Signaling Pathway Visualization
Understanding the mechanism of action of this compound may involve investigating its effect on key signaling pathways. As this compound is a hypothetical agent, we will visualize the TGF-β signaling pathway, which is frequently dysregulated in diseases modeled in transgenic mice.[4][5]
Caption: Simplified diagram of the canonical TGF-β signaling pathway.
Disclaimer: "this compound" is a hypothetical agent used for illustrative purposes in this document. The protocols and data presented are generalized templates and should be adapted for specific experimental contexts. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[6]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
Application Notes and Protocols for Cellular Assays to Determine Functional Antibody-Based Therapeutic (FSB) Potency and Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Functional antibody-based therapeutics (FSBs) are a cornerstone of modern medicine, with applications spanning oncology to autoimmune diseases. Unlike therapies that rely solely on binding, the mechanism of action (MOA) of many FSBs depends on their ability to engage the host's immune system. Therefore, quantifying the potency and efficacy of these molecules requires functional cellular assays that recapitulate their intended biological activity. These assays are critical throughout the drug development lifecycle, from candidate selection to lot-release and stability testing, ensuring product quality and consistency.
This document provides detailed protocols for key cellular assays used to determine the potency and efficacy of FSBs, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Antibody-Dependent Cellular Phagocytosis (ADCP), and Complement-Dependent Cytotoxicity (CDC).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Principle: ADCC is a critical effector function where immune cells, typically Natural Killer (NK) cells, recognize and kill target cells coated with antibodies.[1][2] The Fab portion of the FSB binds to a specific antigen on the target cell surface, while the Fc region engages with Fcγ receptors (like CD16) on effector cells, triggering the release of cytotoxic granules and inducing target cell lysis.[2]
Signaling Pathway Diagram
Caption: ADCC signaling pathway.
Experimental Protocol: Flow Cytometry-Based ADCC Assay[1][3]
Materials:
-
Target Cells: A cell line expressing the antigen of interest (e.g., A549 cells for an anti-EGFR antibody).[3]
-
Effector Cells: Natural Killer (NK) cells, either freshly isolated from PBMCs or a cell line (e.g., NK-92). Cryopreserved NK cells are a convenient alternative.[3]
-
This compound: Therapeutic antibody and isotype control.
-
Assay Medium: RPMI-1640 supplemented with 10% FBS.
-
Reagents: Cell proliferation dye (e.g., CellTrace™ Violet), apoptosis/dead cell stains (e.g., Annexin V and 7-AAD).[1][4]
-
Equipment: 96-well U-bottom plates, centrifuge, 37°C incubator, flow cytometer.
Procedure:
-
Target Cell Preparation:
-
The day before the assay, label target cells with a proliferation dye according to the manufacturer's protocol. This allows for clear distinction from effector cells.[1]
-
Plate the labeled target cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound and isotype control antibody in assay medium.
-
Add the diluted antibodies to the wells containing target cells and incubate for 30 minutes at 37°C to allow opsonization.
-
-
Effector Cell Addition:
-
Prepare effector cells at the desired Effector-to-Target (E:T) ratio (e.g., 10:1).[5]
-
Add the effector cells to each well.
-
-
Incubation:
-
Staining and Data Acquisition:
Data Analysis:
-
Gate on the target cell population using the proliferation dye.
-
Within the target cell gate, quantify the percentage of dead cells (Annexin V positive and/or 7-AAD positive).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)
-
Experimental Lysis: % dead target cells in the presence of this compound and effector cells.
-
Spontaneous Lysis: % dead target cells with effector cells only.
-
Maximum Lysis: % dead target cells lysed with a detergent.
-
-
Plot the % Specific Lysis against the this compound concentration (log scale) and fit a four-parameter logistic (4PL) curve to determine the EC50 (potency) and maximal lysis (efficacy).
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Principle: ADCP is a mechanism where phagocytic cells, like macrophages, engulf and destroy target cells opsonized by an antibody.[6][7] The this compound's Fc region binds to Fcγ receptors on macrophages, triggering the phagocytic process.[8] This is a key mechanism for many anti-cancer antibodies.
Signaling Pathway Diagram
References
- 1. stemcell.com [stemcell.com]
- 2. youtube.com [youtube.com]
- 3. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 4. ADCC Assay Protocol [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
Guidelines for Long-Term Finasteride (FSB) Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Finasteride, a potent inhibitor of 5α-reductase, is a widely studied compound in rodent models to investigate its effects on hormonal pathways, neurobiology, and behavior. These guidelines provide a comprehensive overview of the long-term administration of Finasteride, referred to here as Fin-like substance B (FSB), in both mice and rats. The following sections detail recommended dosing regimens, administration protocols, and key experimental procedures for assessing the long-term physiological and behavioral impacts of this compound.
II. Data Presentation: Summary of Long-Term this compound Administration in Rodents
The following tables summarize quantitative data from various studies involving the chronic administration of Finasteride to rodents. These tables are intended to provide a comparative overview of dosing strategies and their reported outcomes.
Table 1: Long-Term this compound Administration in Rats
| Strain | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings | Reference |
| Sprague-Dawley | 5 or 100 | Oral gavage | 2 weeks | Time-dependent effects on serum DHT levels. | [1] |
| Wistar | 0.016 or 0.032 | Oral gavage | 30 days | Decreased sperm count and motility; reduced testosterone, LH, and FSH levels. | [2] |
| Wistar | Not specified | Not specified | Not specified | Altered levels of serum androgens (T, DHT) in offspring. | [3] |
| Sprague-Dawley | 5 or 10 | Oral gavage | 8 weeks | Decreased body, testis, epididymis, and prostate gland weights; histological changes in testis and epididymis. | [4] |
Table 2: Long-Term this compound Administration in Mice
| Strain | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings | Reference |
| Swiss albino (female) | 0.5 or 1.5 | Oral gavage | 35 days | Increased serum alkaline phosphatase and creatine kinase; decreased glucose; induced apoptosis and DNA damage. | [5][6] |
| C57BL/6N | Not specified | Subcutaneous injection | 7 days | Reversible reduction in hippocampal neurogenesis. | [7] |
| C57BL/6 | 0.1 (oral) or 15 (subcutaneous microspheres) | Oral gavage or Subcutaneous injection | 56 days | Induced hair follicle growth in a testosterone-induced alopecia model. | [8] |
| Ldlr-/- | Not specified | Not specified | Not specified | Reduced total plasma cholesterol and delayed atherosclerosis development. | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the long-term study of this compound in rodents.
A. Protocol for Oral Gavage Administration
Oral gavage is a precise method for administering specific doses of this compound.
Materials:
-
This compound solution/suspension
-
Gavage needles (stainless steel or flexible plastic with a ball-tip) appropriate for the size of the rodent (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[5][10][11][12]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume is generally 10 ml/kg.[10]
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head and body.[11]
-
For rats, gently but firmly hold the animal, securing the head and neck to prevent movement.[10]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury.[11][12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[12]
-
The animal should swallow as the tube is gently passed into the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.[11][12]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound solution.[10]
-
Administer the substance at a steady rate to avoid regurgitation.
-
-
Post-Administration Monitoring:
B. Protocol for Behavioral Assessment: Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.[13][14][15][16]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform)
-
Video recording and analysis software
Procedure:
-
Acclimation:
-
Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[15]
-
-
Testing:
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and entries into the open arms is indicative of reduced anxiety-like behavior.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[15]
-
C. Protocol for Behavioral Assessment: Forced Swim Test (FST)
The FST is a common test to evaluate depressive-like behavior in rodents.[17][18][19][20][21]
Materials:
-
Transparent cylindrical containers (e.g., 50 cm high, 20 cm diameter)[18]
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Preparation:
-
Testing:
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal making only small motions to keep its head above water.[21]
-
An increase in immobility time is interpreted as an indicator of depressive-like behavior.
-
-
Post-Test Care:
-
After the test, remove the animal from the water, dry it with a towel, and place it in a clean, warm cage to prevent hypothermia.
-
D. Protocol for Histological Analysis of Liver and Kidney
Histological examination is crucial for identifying any pathological changes in organs following long-term this compound administration.[22][23][24][25][26]
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Collection and Fixation:
-
Tissue Processing and Embedding:
-
Sectioning and Staining:
-
Microscopic Examination:
E. Protocol for Serum Biochemical Analysis
Analysis of serum biochemical parameters provides insights into the systemic effects of this compound on organ function.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Biochemical analyzer
Procedure:
-
Blood Collection:
-
Collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) at the time of sacrifice.
-
Place the blood in serum separator tubes.
-
-
Serum Separation:
-
Biochemical Analysis:
-
Analyze the serum samples for key biochemical parameters, including but not limited to:
-
IV. Visualization of Signaling Pathways
A. Finasteride's Impact on Neurosteroid Synthesis
Finasteride inhibits the enzyme 5α-reductase, which is a key step in the synthesis of several neuroactive steroids. This pathway illustrates the conversion of cholesterol to various steroid hormones and highlights the point of inhibition by this compound.
Caption: this compound inhibits 5α-reductase, blocking neurosteroid synthesis.
B. Finasteride's Effect on Androgen Receptor Signaling
By reducing the levels of Dihydrotestosterone (DHT), a potent androgen, Finasteride indirectly modulates the androgen receptor signaling pathway.
Caption: this compound reduces DHT, decreasing androgen receptor activation.
C. Experimental Workflow for Long-Term this compound Studies
This diagram outlines a typical experimental workflow for investigating the long-term effects of this compound in rodents.
Caption: Workflow for long-term this compound studies in rodents.
References
- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. karger.com [karger.com]
- 4. Finasteride Treatment Alters Tissue Specific Androgen Receptor Expression in Prostate Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. protocols.io [protocols.io]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. google.com [google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijcmas.com [ijcmas.com]
- 25. researchgate.net [researchgate.net]
- 26. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ficlatuzumab (FSB) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Ficlatuzumab (FSB) for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is Ficlatuzumab (this compound) and what is its mechanism of action?
A1: Ficlatuzumab (also known as AV-299) is a potent, humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1][2] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical driver of tumor growth, invasion, and metastasis in a variety of cancers.[1][2] By binding to HGF, Ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation and survival.[2] This pathway has also been identified as a potential mechanism of resistance to EGFR inhibitors, making dual targeting an area of clinical interest.[1][2]
Q2: What is the recommended formulation for preclinical in vivo studies with this compound?
A2: While specific preclinical formulations can vary based on the experimental model, the clinical formulation of Ficlatuzumab provides a robust starting point. The concentrate for injection is formulated in 10 mM histidine buffer at pH 5.8, containing 142 mM arginine for isotonicity and 0.01% polysorbate 80 as a surfactant to prevent aggregation.[3] For in vivo administration, this concentrate is typically diluted with 0.9% normal saline to a final concentration between 1.0 to 10.0 mg/ml for intravenous (IV) infusion.[1]
Q3: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A3: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including:
-
Improper Buffer Conditions: The pH of the buffer is critical for antibody stability. A significant deviation from the optimal pH range (around 5.8-6.0 for many IgG1 antibodies) can lead to aggregation.
-
High Protein Concentration: Pushing the concentration of this compound beyond its solubility limit in a given formulation can cause it to fall out of solution.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can denature the antibody, leading to irreversible aggregation.
-
Mechanical Stress: Vigorous vortexing or shaking can induce aggregation at the air-liquid interface.
-
Absence of Surfactants: Surfactants like Polysorbate 80 are crucial for preventing surface-induced aggregation.
Q4: Can I use a different buffer system for my this compound formulation?
A4: While the recommended buffer is histidine-based, other buffers can be used, provided they are optimized for pH and ionic strength to ensure the stability of the IgG1 antibody. It is crucial to perform small-scale stability studies before proceeding with a full-scale in vivo experiment with a new buffer system. The isoelectric point (pI) of the antibody should be considered, as solubility is often lowest near the pI.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during the preparation of Ficlatuzumab for in vivo studies.
Problem: Observation of Precipitates or Aggregates in the this compound Solution
Step 1: Visual Inspection and Initial Assessment
-
Action: Carefully inspect the solution for visible particles, cloudiness, or opalescence.
-
Tip: Hold the vial against a dark and light background to better visualize any particulates.
Step 2: Review Preparation Protocol
-
Action: Double-check the entire preparation protocol, including buffer composition, pH, this compound concentration, and dilution steps.
-
Tip: Ensure all calculations for molarity and concentration are correct.
Step 3: Evaluate Buffer and Formulation Components
-
Action: Verify the pH of the buffer. If possible, measure the pH of the final this compound solution.
-
Tip: Use a calibrated pH meter for accurate measurements. Ensure all excipients (arginine, polysorbate 80) were added at the correct concentrations.
Step 4: Assess Handling and Storage
-
Action: Review the handling procedures. Was the solution subjected to vigorous mixing or multiple freeze-thaw cycles?
-
Tip: Gentle swirling is recommended for mixing antibody solutions. Aliquot the antibody upon receipt to minimize freeze-thaw cycles.
Step 5: Implement Corrective Actions
-
Action: Based on the assessment, implement one or more of the following corrective actions and test on a small scale first.
-
Optimize pH: Adjust the buffer pH to be within the optimal range for IgG1 stability (typically pH 5.5-6.5).
-
Adjust Ionic Strength: Modify the salt concentration in the buffer.
-
Add/Increase Surfactant: Ensure an adequate concentration of a non-ionic surfactant like Polysorbate 80 (e.g., 0.01-0.02%).
-
Reduce Concentration: Lower the final concentration of this compound in the solution.
-
Use Stabilizing Excipients: Consider the addition of sugars like sucrose or trehalose to enhance stability.
-
Data on Formulation Components for IgG1 Antibodies
The following tables summarize the impact of various formulation parameters on the stability of IgG1 monoclonal antibodies.
Table 1: Effect of pH on IgG1 Aggregation
| pH | Buffer System | % Soluble Monomer (Aggregated by acid treatment) |
| 3.5 | Acetate | Low (High aggregation) |
| 5.0 | Histidine | High |
| 6.0 | Histidine | High |
| 7.0 | Phosphate | Moderate |
Note: Data is generalized from studies on human IgG1 antibodies and indicates trends. Specific values can vary for Ficlatuzumab.
Table 2: Common Excipients for Monoclonal Antibody Formulations
| Excipient Class | Example | Typical Concentration | Primary Function |
| Buffer | L-Histidine | 10-25 mM | Maintain optimal pH for stability |
| Stabilizer | Sucrose, Trehalose | 5-10% (w/v) | Protect against denaturation during stress (e.g., freeze-thaw) |
| Surfactant | Polysorbate 80 (Tween 80) | 0.01-0.05% (w/v) | Prevent surface-induced aggregation and agitation stress |
| Tonicity Modifier | Arginine, NaCl | 100-150 mM | Ensure isotonicity of the formulation for in vivo administration |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on the clinically used formulation components and is a recommended starting point for preclinical studies.
Materials:
-
Ficlatuzumab (this compound) stock solution
-
L-Histidine
-
L-Arginine
-
Polysorbate 80 (Tween 80)
-
Sterile Water for Injection
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Formulation Buffer (10 mM Histidine, 142 mM Arginine, 0.01% Polysorbate 80, pH 5.8): a. Dissolve the appropriate amounts of L-Histidine and L-Arginine in sterile water. b. Add Polysorbate 80 to a final concentration of 0.01% (w/v) and mix gently. c. Adjust the pH of the buffer to 5.8 using HCl or NaOH. d. Bring the buffer to the final volume with sterile water and sterile filter it.
-
Prepare the this compound Solution: a. If your this compound is lyophilized, reconstitute it in the prepared formulation buffer to a desired stock concentration (e.g., 20 mg/mL). Mix by gentle swirling. b. If your this compound is in a different buffer, perform a buffer exchange into the formulation buffer using an appropriate method like dialysis or a centrifugal filter unit.
-
Dilution for Injection: a. Calculate the required volume of the this compound stock solution based on the desired final concentration for injection (e.g., 5 mg/mL) and the final volume. b. Aseptically dilute the this compound stock solution with sterile 0.9% normal saline to the final desired concentration. c. Mix gently by inverting the vial. Avoid vigorous shaking.
-
Final Quality Check: a. Visually inspect the final solution for any signs of precipitation or aggregation. b. If possible, measure the protein concentration using a spectrophotometer (A280) or another appropriate method.
Visualizations
HGF/c-MET Signaling Pathway
The following diagram illustrates the HGF/c-MET signaling pathway and the mechanism of action of Ficlatuzumab.
Caption: HGF/c-MET signaling and this compound inhibition.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems.
References
Technical Support Center: FSB (Fictional Small-molecule Blocker)
Welcome to the technical support center for FSB, a novel small-molecule inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound and its primary mechanism of action?
This compound is designed as a potent and selective inhibitor of Tyrosine Kinase X (TKX). It competitively binds to the ATP-binding pocket of TKX, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known or suspected off-target effects of this compound?
While this compound was developed for high selectivity, in-depth profiling has revealed potential off-target interactions with other kinases and cellular proteins, particularly at higher concentrations. These off-target effects can lead to unexpected phenotypic outcomes in cellular assays. Off-target binding can lead to adverse effects and reduced efficacy.[1]
Q3: At what concentration are off-target effects of this compound typically observed?
Off-target effects are generally observed at concentrations significantly higher than the IC50 for the intended target, TKX. However, this can be cell-type dependent. It is crucial to determine the optimal concentration range in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low this compound Concentrations
-
Question: I'm observing significant cytotoxicity in my cell line at concentrations of this compound that should be selective for its primary target, TKX. What could be the cause?
-
Answer: This could be due to a few factors:
-
Potent Off-Target Effects: this compound may be inhibiting a critical survival kinase in your specific cell line that has a similar binding pocket to TKX.
-
Metabolite Toxicity: A metabolite of this compound produced by the cells could be toxic.
-
Synergistic Effects: this compound may be acting synergistically with another component in your experimental setup.
Mitigation Strategies:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise IC50 in your cell line.
-
Proteomic Profiling: Use techniques like chemical proteomics to identify proteins that bind to this compound in your cell line.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target (TKX) or knocking down suspected off-targets.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
-
Question: this compound shows high potency in my in vitro kinase assay against TKX, but its effect in cellular assays is much weaker. Why is there a discrepancy?
-
Answer: This is a common challenge in drug development and can be attributed to:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane.
-
Drug Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Intracellular Protein Binding: this compound could be binding to other intracellular proteins, reducing its effective concentration at the target site.
Mitigation Strategies:
-
Cellular Uptake Assays: Measure the intracellular concentration of this compound using LC-MS/MS.
-
Efflux Pump Inhibitors: Use known efflux pump inhibitors to see if the potency of this compound increases.
-
Structural Modifications: Consider synthesizing analogs of this compound with improved physicochemical properties for better cell permeability.
-
Issue 3: Unexplained Phenotypic Changes Unrelated to the Target Pathway
-
Question: I'm observing phenotypic changes in my cells treated with this compound that are not consistent with the known signaling pathway of TKX. How can I identify the off-target responsible?
-
Answer: Unexplained phenotypic changes are a strong indicator of off-target effects. Identifying the responsible off-target(s) is crucial for interpreting your data correctly.
Identification and Mitigation Workflow:
Caption: Workflow for identifying and mitigating off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TKX (On-Target) | 5 |
| Kinase A (Off-Target) | 150 |
| Kinase B (Off-Target) | 800 |
| Kinase C (Off-Target) | >10,000 |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | TKX Expression | IC50 (nM) for Cell Viability |
| Cell Line A | High | 20 |
| Cell Line B | Low | 500 |
| Cell Line C | High | 80 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify that a drug binds to its intended target in a cellular context.
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Western Blotting:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
Perform Western blotting for the target protein (TKX) and a loading control.
-
-
Data Analysis:
-
Plot the band intensities of the soluble target protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteomic Profiling using Chemical Proteomics
This protocol outlines a general workflow for identifying the cellular targets of this compound using an affinity-based chemical proteomics approach.
References
Technical Support Center: Addressing Variability in Friction Stir Back (FSB) Experimental Results
Welcome to the technical support center for Friction Stir Back (FSB) processing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate variability in their experimental results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experimental results?
A1: Variability in this compound results primarily stems from inconsistencies in process parameters, material conditions, and equipment setup. The most influential process parameters are tool rotational speed, travel speed, axial force (plunge depth), and tool tilt angle. Material properties, including alloy composition, temper, and surface condition (e.g., presence of oxide layers), can also significantly impact outcomes. Finally, variations in machine rigidity, clamping effectiveness, and tool wear can introduce inconsistencies.
Q2: How does the ratio of rotational speed to travel speed affect the weld quality?
A2: The ratio of rotational speed (ω) to travel speed (ν) is a critical factor that governs the heat input during the this compound process. A high ω/ν ratio leads to higher heat input, which can result in excessive flash, a wider heat-affected zone (HAZ), and potential grain coarsening, possibly reducing the mechanical strength. Conversely, a low ω/ν ratio may lead to insufficient heat input, causing defects like wormholes, voids, or a lack of penetration due to inadequate material plasticization and flow.[1][2]
Q3: What is the significance of the tool tilt angle?
A3: The tool tilt angle, typically 1-3 degrees, plays a crucial role in the material flow and the quality of the weld surface. An appropriate tilt angle facilitates the transport of the plasticized material from the front to the back of the tool, ensuring proper consolidation and a smooth weld surface. An incorrect tilt angle can lead to surface galling, grooves, or incomplete weld filling.
Q4: Can variability in the base material properties affect this compound results?
A4: Yes, significant variability in the base material can lead to inconsistent this compound results. Differences in alloy composition, temper, and grain structure from one batch of material to another can alter the material's response to the thermomechanical processing of this compound. It is crucial to characterize and control the incoming material properties to ensure reproducible experimental outcomes.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific defects and issues that contribute to experimental variability.
Issue 1: Porosity / Wormhole Defects
Q: My this compound samples show internal voids or a continuous "wormhole" defect along the weld line. What is the cause and how can I fix it?
A: This type of defect is typically a result of insufficient heat input or inadequate material flow.
-
Cause: The ratio of travel speed to rotational speed is too high, meaning the material is not sufficiently heated and plasticized to flow properly and fill the cavity left by the tool pin.[1] It can also be caused by an improper tool design or insufficient axial force.
-
Solution:
-
Increase Heat Input: Decrease the travel speed or increase the tool rotational speed.
-
Optimize Tool Design: Ensure the tool pin is long enough to penetrate the desired depth and has features (e.g., threads, flats) that enhance material flow.
-
Increase Axial Force: A higher downward pressure can improve material consolidation.
-
Issue 2: Surface Defects (Flash, Grooves, Galling)
Q: I am observing excessive material being expelled from the weld (flash) and/or surface imperfections like grooves and galling. How can I mitigate this?
A: These surface defects are often related to excessive heat input or improper tool-to-workpiece interaction.
-
Cause of Excessive Flash: This is typically caused by excessive heat input, where the material becomes overly softened and is easily displaced by the tool shoulder.[3] A high rotational speed, low travel speed, or excessive axial force can contribute to this.
-
Cause of Grooves and Galling: These defects can arise from an incorrect tool tilt angle, an overly aggressive tool shoulder design, or insufficient heat input leading to poor material flow and surface tearing.
-
Solution:
-
Reduce Heat Input for Flash: Decrease the rotational speed, increase the travel speed, or reduce the axial force.
-
Optimize Tool Tilt Angle: Adjust the tool tilt angle (typically between 1-3 degrees) to improve material flow and surface finish.
-
Refine Tool Geometry: A smoother shoulder surface or a less aggressive pin design can reduce surface tearing.
-
Ensure Proper Heat Input for Grooves: If the issue is due to insufficient heat, consider increasing the rotational speed or decreasing the travel speed.
-
Issue 3: Lack of Penetration or Kissing Bond
Q: The weld does not fully penetrate the thickness of the material, or there is a weak bond at the root of the weld. What is causing this?
A: This critical defect indicates that the stirring action of the tool pin is not reaching the bottom of the joint, or the material is not being adequately forged together.
-
Cause: The primary causes are an insufficient tool pin length, inadequate axial force, or insufficient heat input.[1] A "kissing bond" can occur when the oxide layers at the interface are not sufficiently broken up and dispersed.[1]
-
Solution:
-
Use a Longer Tool Pin: Ensure the pin length is appropriate for the material thickness.
-
Increase Axial Force: A greater downward pressure will ensure the tool shoulder is in intimate contact with the workpiece and that the material is properly forged.
-
Increase Heat Input: Higher heat input, achieved by increasing rotational speed or decreasing travel speed, can improve material flow at the root.
-
Proper Surface Preparation: Ensure the mating surfaces are clean and free of excessive oxides before welding.
-
Quantitative Data on Process Parameters
The following tables summarize the typical effects of key process parameters on the mechanical properties of aluminum alloys, providing a starting point for experimental design and troubleshooting.
| Parameter | Change | Effect on Heat Input | Effect on Grain Size in Stir Zone | Typical Effect on Tensile Strength | Typical Effect on Hardness |
| Rotational Speed (RPM) | Increase | Increase | Increase | Decrease (due to grain growth) | Decrease |
| Decrease | Decrease | Decrease | Increase (due to finer grains) | Increase | |
| Travel Speed (mm/min) | Increase | Decrease | Decrease | Increase (up to a point) | Increase |
| Decrease | Increase | Increase | Decrease | Decrease | |
| Axial Force (kN) | Increase | Increase | Generally finer | Can improve with better consolidation | Can increase |
| Decrease | Decrease | May coarsen | May decrease due to poor consolidation | May decrease |
Note: These are general trends and the optimal parameters are highly dependent on the specific alloy, tool geometry, and machine setup.
Experimental Protocols
To ensure consistency and minimize variability in your this compound experiments, a detailed and standardized experimental protocol is essential.
1. Material Preparation and Characterization:
- Document the alloy, temper, and batch number of the base material.
- Characterize the initial microstructure and hardness of the base material.
- Clean the surfaces of the workpieces to be joined to remove any oils, grease, or thick oxide layers. A light brushing with a stainless steel brush followed by an acetone wipe is a common practice.
2. Tooling and Fixturing:
- Inspect the this compound tool for any wear or damage before each experiment.
- Use a rigid and robust clamping system to prevent any movement or vibration of the workpiece during processing.[4]
- Ensure the backing plate is flat and provides adequate support.
3. Machine Setup and Parameter Selection:
- Calibrate the machine to ensure accurate control of rotational speed, travel speed, and axial force.
- Set the desired tool tilt angle.
- Begin with a set of baseline parameters known to produce a defect-free weld in a similar material.
- Vary only one parameter at a time during optimization studies to clearly identify its effect.
4. In-process Monitoring:
- Monitor and record the axial force, torque, and tool temperature during the process, if possible.
- Visually inspect the weld surface for any obvious defects as it is being formed.
5. Post-Processing and Characterization Workflow:
- Allow the workpiece to cool to room temperature before unclamping.
- Visually inspect the entire weld for surface defects.
- Section the weld perpendicular to the welding direction for microstructural analysis.
- Perform metallographic preparation (grinding, polishing, and etching) to reveal the microstructure of the stir zone, thermo-mechanically affected zone (TMAZ), and heat-affected zone (HAZ).[2]
- Conduct microhardness testing across the weld to map the hardness distribution.
- Perform tensile testing to determine the ultimate tensile strength, yield strength, and elongation of the joint.
Visualizing this compound Processes and Workflows
Cause-and-Effect Pathway for this compound Weld Quality
The following diagram illustrates the interconnected relationships between process parameters, physical phenomena, and the final weld properties.
Caption: Cause-and-effect relationships in the this compound process.
Experimental Workflow for this compound Analysis
This diagram outlines the typical workflow for conducting and analyzing an this compound experiment.
Caption: Standard experimental workflow for this compound research.
References
Improving the stability of FSB in solution
To ensure the stability of your research compounds, it is crucial to identify the specific substance you are working with. The acronym "FSB" can refer to several different chemical entities used in research, each with unique properties and stability considerations.
This guide provides information on two possible interpretations of "this compound": 4-(2-((1E,3E)-5-(4-(N,N-diphenylamino)phenyl)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate) , a fluorescent probe, and p-Fluorobenzenesulfonyl chloride , a chemical reagent. Please identify the correct compound for your experimental needs to follow the appropriate stability and handling protocols.
Technical Support Center: this compound Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving two potential compounds referred to as "this compound".
Option 1: this compound as a Fluorescent Probe (4-(2-((1E,3E)-5-(4-(N,N-diphenylamino)phenyl)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate)
This near-infrared (NIR) fluorescent probe is used for the detection of amyloid-beta (Aβ) plaques in Alzheimer's disease research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased fluorescence intensity | Photobleaching from prolonged exposure to light. | Minimize light exposure by storing the solution in the dark and using low laser power during imaging. |
| Degradation of the compound. | Prepare fresh solutions before each experiment. If storing, aliquot and freeze at -20°C or below for short-term storage. Avoid repeated freeze-thaw cycles. | |
| Incorrect solvent or pH. | Prepare stock solutions in anhydrous DMSO. For working solutions, use a buffer with a pH between 7.0 and 8.0. | |
| Signal-to-noise ratio is low | Suboptimal concentration of the probe. | Titrate the this compound concentration to find the optimal balance between signal and background noise. |
| Non-specific binding. | Include a blocking step in your protocol (e.g., with bovine serum albumin) before adding the probe. | |
| Precipitation of the compound | Low solubility in the working buffer. | Ensure the final concentration of DMSO from the stock solution is kept low (typically <1%) in the aqueous working buffer. Sonication may help to dissolve small aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C, protected from light. It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles which can lead to degradation of the compound.
Q2: How should I prepare my working solution of this compound from the stock?
A2: To prepare a working solution, dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS) to the final desired concentration just before use. Ensure thorough mixing. The final DMSO concentration should be kept as low as possible to avoid solvent effects on your experiment.
Q3: What factors can affect the stability of this compound in my experimental setup?
A3: The stability of this compound in solution can be influenced by several factors including exposure to light (photobleaching), temperature, pH of the buffer, and the presence of oxidizing or reducing agents. For optimal performance, protect the solution from light, maintain a neutral to slightly alkaline pH, and use high-purity solvents and reagents.
Experimental Protocol: Preparation of this compound Staining Solution
-
Prepare Stock Solution: Dissolve the solid this compound compound in anhydrous DMSO to a concentration of 1-5 mM.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in amber vials or tubes wrapped in aluminum foil to protect from light. Store at -20°C.
-
Prepare Working Solution: Immediately before use, thaw a single aliquot of the stock solution. Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration (typically in the nanomolar to low micromolar range).
-
Application: Use the freshly prepared working solution for your staining or imaging experiment. Do not store the diluted aqueous solution for extended periods.
Visualization
Caption: Workflow for preparing and storing this compound fluorescent probe solutions.
Option 2: this compound as p-Fluorobenzenesulfonyl Chloride
p-Fluorobenzenesulfonyl chloride is a chemical reagent often used in organic synthesis, for example, in the preparation of sulfonamides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reagent is unreactive or shows low yield | Hydrolysis of the sulfonyl chloride group. | This compound is highly sensitive to moisture. Store in a desiccator and handle under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for all reactions. |
| Degradation over time. | Purchase fresh reagent if the current stock is old or has been improperly stored. Check for signs of decomposition (e.g., discoloration, clumping). | |
| Inconsistent reaction outcomes | Impurities in the solvent or other reagents. | Use high-purity, anhydrous solvents and ensure all other reactants are free from water. |
| Solution turns cloudy or forms a precipitate | Reaction with water from the atmosphere or solvent. | Immediately cap the reagent bottle after use. Use syringes or cannulas for transferring solvents and reagents to minimize atmospheric exposure. |
Frequently Asked questions (FAQs)
Q1: How should I store p-Fluorobenzenesulfonyl chloride?
A1: It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from water and moisture. A desiccator is highly recommended for long-term storage to prevent hydrolysis.
Q2: What solvents are compatible with p-Fluorobenzenesulfonyl chloride?
A2: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. It is crucial to ensure the solvent is free of water to prevent decomposition of the reagent.
Q3: Can I prepare a stock solution of p-Fluorobenzenesulfonyl chloride?
A3: Due to its high reactivity with moisture, preparing and storing stock solutions is generally not recommended. It is best to weigh out the required amount of the solid reagent for each reaction. If a solution must be prepared, use an anhydrous aprotic solvent and store it under an inert atmosphere for a very short period.
Experimental Protocol: Handling p-Fluorobenzenesulfonyl Chloride
-
Preparation of Reaction Setup: Assemble your glassware and ensure it is thoroughly dried (e.g., by oven-drying). Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
Dispensing the Reagent: In the inert atmosphere, quickly weigh the required amount of p-Fluorobenzenesulfonyl chloride into a dry reaction vessel.
-
Addition of Solvent: Add the anhydrous aprotic solvent to the reaction vessel via a syringe or cannula to dissolve the reagent.
-
Running the Reaction: Proceed with your reaction by adding other reagents. Maintain the inert atmosphere throughout the experiment.
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with the slow addition of water or a basic solution) to neutralize any remaining reactive sulfonyl chloride.
Visualization
Caption: Handling and stability considerations for p-Fluorobenzenesulfonyl chloride.
Technical Support Center: Scaling Up FSB Synthesis
Welcome to the technical support center for F luorinated S ulfonyl B locker (FSB) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound production from the lab bench to pilot plant and beyond. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data, and standardized protocols to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up our this compound synthesis from lab to pilot scale?
A1: The most critical factors include:
-
Thermal Management: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes and runaway reactions in a large reactor. Understanding the heat of reaction and ensuring adequate cooling capacity is paramount.[1]
-
Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and higher impurity profiles. The choice of impeller, agitation speed, and baffle design are crucial.
-
Reagent Addition Rate: The rate of adding a reactive intermediate, which may be trivial at the lab scale, becomes a critical parameter at a larger scale to control reaction temperature and selectivity.
-
Safety and Hazard Analysis: A thorough process hazard analysis (PHA) is essential to identify potential risks, such as handling of corrosive or toxic reagents (e.g., sulfonyl chlorides), managing exotherms, and preventing pressure buildup.[2][3][4]
-
Purification Strategy: Methods like flash chromatography that are feasible in the lab are often impractical at scale. Developing a scalable purification method, such as crystallization or extraction, is a key consideration.[5][6]
Q2: How do physical properties of reagents and solvents impact the scale-up process?
A2: Physical properties play a significant role. For instance, the viscosity of the reaction mixture can affect mixing efficiency. The solubility of intermediates and the final product will dictate the choice of solvents and the feasibility of an extractive workup or crystallization. Additionally, the boiling points of solvents are important for thermal management and solvent removal steps.
Q3: At what point should we consider switching from batch to continuous flow synthesis?
A3: Continuous flow synthesis can be advantageous when dealing with highly exothermic or hazardous reactions, as it allows for better temperature control and minimizes the volume of hazardous material at any given time.[5][6] It is also beneficial for reactions that require precise control over reaction time. A pilot-scale study can help determine if a transition to flow chemistry is economically and technically viable for your specific this compound synthesis.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of a typical this compound synthesis, which often involves the reaction of a sulfonyl chloride with a fluorinated amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient mixing leading to poor reaction kinetics. 2. Thermal degradation of product or reactants due to poor temperature control. 3. Reagent instability or decomposition during prolonged addition times. 4. Product loss during workup or isolation.[9] | 1. Optimize agitation speed and impeller design. Consider using baffles in the reactor. 2. Perform reaction calorimetry to understand the exotherm and ensure the cooling system is adequate.[1] 3. Add the limiting reagent at a controlled rate while monitoring the internal temperature. 4. Re-evaluate the workup procedure; check aqueous layers for product and consider alternative extraction solvents or crystallization conditions. |
| High Impurity Profile | 1. Localized high concentrations of reagents causing side reactions. 2. Temperature spikes promoting the formation of byproducts. 3. Insufficient quenching of the reaction. | 1. Ensure subsurface addition of the reagent into a well-agitated mixture. 2. Improve temperature monitoring and control. 3. Ensure the quenching agent is added in sufficient quantity and with adequate mixing to neutralize any remaining reactive species. |
| Reaction Stalls or Fails to Go to Completion | 1. Poor mass transfer, especially in heterogeneous mixtures. 2. Deactivation of a catalyst. 3. Presence of an inhibitor in a starting material or solvent. | 1. Increase agitation or consider a phase-transfer catalyst if applicable. 2. If using a catalyst, ensure it is not being poisoned by impurities. Consider filtering reagents or using a higher grade of solvent. 3. Test starting materials for purity and potential inhibitors. |
| Difficulties with Product Isolation/Purification | 1. Product is an oil instead of a crystalline solid. 2. Formation of an emulsion during extractive workup. 3. Product is too soluble in the chosen crystallization solvent. | 1. Attempt to crystallize from different solvent systems or use an anti-solvent. If it remains an oil, preparative chromatography at scale may be necessary. 2. Add a brine solution to break the emulsion or filter the mixture through a pad of celite. 3. Screen a wider range of solvents and solvent mixtures for crystallization. |
Data Presentation: Lab vs. Pilot Scale Comparison
The following tables summarize typical quantitative data for the synthesis of a model this compound, highlighting the differences between lab-scale and pilot-scale operations.
Table 1: Reaction Parameters and Yields
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Reaction Volume | 1 L | 100 L |
| Agitation Speed | 300 RPM | 150 RPM (geometrically scaled) |
| Reagent Addition Time | 30 minutes | 4 hours |
| Max. Internal Temp. | 25 °C | 35 °C (due to exotherm) |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 85% | 78% |
Table 2: Product Purity and Impurity Profile
| Analyte | Lab Scale Purity (HPLC) | Pilot Scale Purity (HPLC) |
| This compound Product | 99.5% | 98.2% |
| Impurity A | 0.2% | 0.8% |
| Impurity B | 0.1% | 0.5% |
| Starting Material | <0.1% | 0.3% |
Note: The increase in impurities and decrease in yield at the pilot scale are common challenges that often require process optimization.[10][11]
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound (Pilot Scale)
Materials:
-
4-Fluorobenzenesulfonyl chloride (5.0 kg)
-
2-(Trifluoromethyl)aniline (4.1 kg)
-
Pyridine (3.0 L)
-
Dichloromethane (DCM) (50 L)
-
Hydrochloric Acid (2M aqueous) (20 L)
-
Sodium Bicarbonate (5% aqueous) (20 L)
-
Brine (20 L)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Charge the 100 L reactor with 2-(Trifluoromethyl)aniline and 30 L of DCM.
-
Start agitation and cool the mixture to 10-15 °C.
-
In a separate vessel, dissolve 4-Fluorobenzenesulfonyl chloride in 20 L of DCM.
-
Slowly add the 4-Fluorobenzenesulfonyl chloride solution to the reactor over 4 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.
-
Quench the reaction by slowly adding 20 L of 2M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 L of 5% sodium bicarbonate, 20 L of water, and 20 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.
Protocol 2: Purification by Crystallization
Procedure:
-
Dissolve the crude this compound product in a minimal amount of hot isopropanol.
-
Slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Cool the mixture to 0-5 °C and hold for 2 hours to allow for complete crystallization.
-
Filter the solid product and wash with cold heptane.
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway where an this compound drug inhibits a cell surface receptor.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Safety & Selectivity in the Scale Up of Chemical Reactions [rsc.org]
- 3. Chemical engineering - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ilovephd.com [ilovephd.com]
- 8. academiainsider.com [academiainsider.com]
- 9. How To [chem.rochester.edu]
- 10. Transitioning from a lab-scale PLGA microparticle formulation to pilot-scale manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Fisetin-Soybean Phospholipid Bio-complexes (FSB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of Fisetin-Soybean Phospholipid Bio-complexes (FSB) aimed at enhancing the bioavailability of fisetin.
Frequently Asked Questions (FAQs)
Q1: What is a Fisetin-Soybean Phospholipid Bio-complex (this compound), and why is it used?
A1: A Fisetin-Soybean Phospholipid Bio-complex (this compound) is a formulation in which fisetin molecules are complexed with phospholipids, typically derived from soybeans (e.g., phosphatidylcholine). Fisetin is a naturally occurring flavonoid with promising therapeutic potential in areas like cancer and neuroprotection.[1][2] However, its clinical application is limited by poor aqueous solubility and low oral bioavailability.[1][3] By forming a complex with phospholipids, the lipophilicity of fisetin is increased, which can improve its absorption and bioavailability.[2]
Q2: What are the primary challenges associated with the oral bioavailability of fisetin?
A2: The primary challenges with fisetin's oral bioavailability include:
-
Poor water solubility: Fisetin has very low solubility in water (around 10 μg/ml), which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1]
-
High lipophilicity: While seemingly contradictory to poor water solubility, its high lipophilicity (log P: 3.2) can lead to poor partitioning from the oily phase into the aqueous phase at the gut wall.[1]
-
Rapid metabolism: Fisetin is subject to rapid metabolism in the gut and liver (first-pass effect), which reduces the amount of active compound reaching systemic circulation.[1]
Q3: What is the proposed mechanism by which soybean phospholipids enhance fisetin's bioavailability?
A3: The phospholipid complex does not simply mix fisetin with lipids; it forms a molecular complex. This enhances bioavailability through several proposed mechanisms:
-
Improved Solubility and Dissolution: The complex can improve the dissolution rate of fisetin in the gastrointestinal tract.
-
Enhanced Permeability: The phospholipid carrier can facilitate the transport of fisetin across the intestinal epithelial cells due to the lipid nature of the complex, which can more easily fuse with the cell membranes.
-
Protection from Metabolism: The complex may protect fisetin from enzymatic degradation in the gastrointestinal tract and during its first pass through the liver.
Troubleshooting Guides
Scenario 1: Inconsistent this compound Formulation Characteristics (Particle Size, Encapsulation Efficiency)
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| Why is the particle size of my this compound formulation highly variable between batches? | - Inconsistent homogenization or sonication time/power.- Variation in solvent evaporation rate.- Impurities in phospholipids or fisetin. | - Standardize the energy input during formulation (time and amplitude for sonication, pressure for homogenization).- Ensure a controlled and consistent rate of solvent removal.- Use high-purity starting materials and check for batch-to-batch variability. |
| My encapsulation efficiency is consistently low. What can I do? | - Incorrect molar ratio of fisetin to phospholipid.- Suboptimal solvent system for complex formation.- Degradation of fisetin or phospholipid during the process. | - Optimize the molar ratio of fisetin to phospholipid. A 1:1 or 1:2 ratio is often a good starting point.[4]- Screen different organic solvents to ensure both components are fully dissolved before complexation.- Avoid excessive heat and light exposure during the formulation process. |
Scenario 2: Poor In Vitro Dissolution or Release Profile
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| The in vitro release of fisetin from the this compound is very slow or incomplete. | - Strong, poorly dissociating bonds between fisetin and the phospholipid.- Aggregation of this compound particles in the dissolution medium. | - Adjust the formulation parameters (e.g., molar ratio) to modulate the complex's stability.- Incorporate a small amount of surfactant in the dissolution medium to prevent aggregation and improve wettability. |
| There is a high burst release of fisetin. | - A significant portion of fisetin is adsorbed on the surface of the complex rather than being encapsulated.- The complex is not stable in the dissolution medium. | - Refine the washing steps after formulation to remove any uncomplexed, surface-adsorbed fisetin.- Evaluate the stability of the complex in different pH conditions that mimic the gastrointestinal tract. |
Scenario 3: Low Oral Bioavailability in Animal Studies Despite Successful In Vitro Results
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| The in vivo pharmacokinetic study shows minimal improvement in bioavailability compared to free fisetin. | - The this compound is not stable in the gastrointestinal environment (e.g., degradation by bile salts or enzymes).- The particle size is too large for efficient absorption.- The animal model's physiology is not suitable. | - Evaluate the stability of the this compound in simulated gastric and intestinal fluids.- Aim for a particle size in the nanometer range (e.g., below 300 nm) to facilitate absorption.[4]- Consider the species-specific differences in metabolism and gut physiology. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for fisetin and this compound formulations from preclinical studies.
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) |
| Free Fisetin | Mice | ~50 | ~200 | - |
| Fisetin-PLGA Nanoparticles | Mice | ~450 | ~1800 | ~9-fold |
| Fisetin-HPβCD Complex in PLGA NP | Mice | Not Reported | Significantly Increased | Not Reported |
| Fisetin-Phospholipid Complex (Phytosomes) | Not Specified | Significantly Increased | Significantly Increased | Not Specified |
Note: The values are approximate and can vary significantly based on the specific formulation, dose, and animal model. Data is compiled from multiple sources for illustrative purposes.[3][4]
Experimental Protocols & Visualizations
Protocol 1: Preparation of Fisetin-Soybean Phospholipid Bio-complex (Thin-Film Hydration Method)
-
Dissolution: Dissolve fisetin and soybean phospholipid (e.g., soy lecithin or phosphatidylcholine) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask. A common molar ratio to start with is 1:1 or 1:2 (fisetin:phospholipid).
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). This will form a thin lipid film on the flask's inner wall.
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This step should be performed at a temperature above the phase transition temperature of the phospholipid.
-
Size Reduction: To obtain a uniform particle size distribution, sonicate the resulting suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Purification: (Optional) To remove uncomplexed fisetin, the suspension can be centrifuged, and the pellet containing the this compound can be washed and resuspended.
-
Lyophilization: For long-term storage, the this compound suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
References
- 1. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembled fisetin-phospholipid complex: Fisetin-integrated phytosomes for effective delivery to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Quantification of Functional Selectivity and Biased Signaling (FSB) Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying functional selectivity and biased signaling (FSB) effects.
Frequently Asked Questions (FAQs)
1. What is functional selectivity (or biased signaling)?
Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways mediated by a single receptor. Unlike a conventional agonist that activates all pathways, a biased agonist stabilizes a specific receptor conformation that favors coupling to a subset of intracellular effectors. This can lead to distinct cellular responses depending on the ligand.
2. Why is it important to quantify this compound effects?
Quantifying functional selectivity is crucial in drug discovery and development for several reasons:
-
Therapeutic Targeting: It allows for the design of drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.
-
Understanding Mechanism of Action: It provides a more nuanced understanding of how a drug interacts with its target receptor and elicits a biological response.
-
Lead Optimization: It serves as a critical tool for medicinal chemists to refine lead compounds and optimize their signaling profiles.
3. What are the common methods for quantifying this compound effects?
Several in vitro assays are used to quantify functional selectivity by measuring the activity of different signaling pathways. Common methods include:
-
G-Protein Activation Assays: Such as [³⁵S]GTPγS binding assays, which measure the direct activation of G-proteins.
-
Second Messenger Assays: These assays quantify the levels of intracellular second messengers, including cAMP (for Gs and Gi-coupled receptors), inositol phosphates (for Gq-coupled receptors), and calcium mobilization (for Gq-coupled receptors).[1][2][3]
-
β-Arrestin Recruitment Assays: These assays, often utilizing technologies like BRET (Bioluminescence Resonance Energy Transfer) or EFC (Enzyme Fragment Complementation), measure the recruitment of β-arrestin to the activated receptor.[4][5][6][7][8][9]
4. How is bias quantified from experimental data?
Bias is typically quantified by comparing the potency (EC₅₀) and efficacy (Emax) of a ligand for one signaling pathway relative to a reference pathway. Several mathematical models, such as the Black and Leff operational model, can be used to calculate a "bias factor" or "transduction coefficient" that represents the degree of bias.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to quantify this compound effects.
General Issues
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Temperature gradients across the plate | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer/media.- Allow the plate to equilibrate to room temperature before adding reagents. |
| Low signal-to-noise ratio | - Low receptor expression- Suboptimal reagent concentrations- Inappropriate incubation times- Cell health issues | - Use a cell line with higher receptor expression or optimize transfection efficiency.- Titrate key reagents such as agonists, antibodies, and substrates.- Optimize incubation times for each step of the assay.- Ensure cells are healthy and in the logarithmic growth phase.[10] |
| "Edge effects" observed in plate reader data | - Uneven evaporation from wells- Temperature fluctuations | - Use plate sealers to minimize evaporation.- Ensure uniform temperature across the plate during incubation and reading. |
Specific Assay Troubleshooting
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Solution(s) |
| No response to agonist | - Receptor not coupled to Gq pathway- Low receptor expression- Inactive agonist- Dye loading issues | - Confirm the receptor of interest couples to Gq.- Increase receptor expression levels.- Verify the activity and concentration of the agonist.- Check the viability of cells after dye loading; use a calcium ionophore as a positive control.[11] |
| High background fluorescence | - Autofluorescence of compounds- Cell death leading to dye leakage- Incomplete removal of excess dye | - Test for compound autofluorescence in a cell-free system.- Ensure cells are healthy and not overgrown.- Optimize the washing steps after dye loading. |
| Signal fades too quickly | - Rapid receptor desensitization- Photobleaching of the fluorescent dye | - Use a kinetic plate reader to capture the peak signal.- Reduce the excitation light intensity or exposure time. |
cAMP Assays (HTRF)
| Problem | Possible Cause(s) | Solution(s) |
| Low assay window (low S/B) | - Low receptor expression or coupling efficiency- Insufficient agonist stimulation- Suboptimal antibody or tracer concentrations | - Use cells with higher receptor expression.- Optimize agonist concentration and incubation time.- Titrate the HTRF antibody and tracer concentrations. |
| High inter-assay variability | - Inconsistent cell density- Variation in reagent preparation | - Maintain a consistent cell seeding density.- Prepare fresh reagents for each experiment and ensure accurate dilutions. |
β-Arrestin Recruitment Assays (BRET/EFC)
| Problem | Possible Cause(s) | Solution(s) |
| High basal signal (agonist-independent) | - Overexpression of receptor or β-arrestin fusion proteins- Constitutive receptor activity | - Optimize the expression levels of the fusion proteins.- Use an inverse agonist to reduce basal activity. |
| Low signal upon agonist stimulation | - Poor receptor-β-arrestin interaction- Inefficient BRET or enzyme complementation- Steric hindrance from fusion tags | - Ensure the receptor is known to recruit β-arrestin.- Optimize the donor-to-acceptor ratio (BRET) or expression levels (EFC).- Test different fusion protein orientations (N- vs. C-terminal tags). |
Quantitative Data Summary
Table 1: Typical Parameters for this compound Quantification Assays
| Assay Type | Parameter | Typical Range/Value | Notes |
| Calcium Mobilization | Cell Seeding Density | 10,000 - 80,000 cells/well (96-well plate)[12][13] | Cell line dependent |
| Fluo-4 AM Loading | 1-5 µM for 30-60 min at 37°C[1][14] | Probenecid can be added to prevent dye extrusion | |
| Signal Detection | Ex/Em = 490/525 nm[12] | Kinetic read, capturing peak fluorescence | |
| cAMP (HTRF) | Cell Seeding Density | 5,000 - 20,000 cells/well (384-well plate) | Dependent on cell size and receptor expression |
| Agonist Incubation | 15-30 min at room temperature | ||
| HTRF Reagent Incubation | 60 min at room temperature | Protect from light | |
| β-Arrestin (BRET) | Transfection Ratio (Donor:Acceptor) | 1:1 to 1:10 | Optimize for each receptor-arrestin pair |
| Cell Seeding Density | 20,000 - 50,000 cells/well (96-well plate) | ||
| Substrate Incubation | 5-10 min before reading | Coelenterazine h is a common substrate | |
| [³⁵S]GTPγS Binding | Membrane Protein | 5-50 µ g/well [15] | Titrate for optimal signal |
| [³⁵S]GTPγS Concentration | 50-200 pM[16] | ||
| GDP Concentration | 1-300 µM[15][16] | Higher concentrations needed for Gi/o vs. Gs/q |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM
-
Cell Plating: Seed cells (e.g., HEK293) in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.[12][13]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid in HBSS).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12]
-
-
Compound Addition and Signal Detection:
-
Prepare a plate with your test compounds at the desired concentrations.
-
Place the cell plate in a fluorescence plate reader equipped with an injector (e.g., FlexStation).
-
Set the instrument to read fluorescence at Ex/Em = 490/525 nm.
-
Initiate reading to establish a baseline, then inject the compound and continue reading for 2-3 minutes to capture the peak calcium response.
-
Protocol 2: β-Arrestin Recruitment BRET Assay
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the receptor fused to a BRET donor (e.g., Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus).[5]
-
After 24 hours, seed the transfected cells into a white, 96-well plate at 30,000-50,000 cells per well.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test agonist.
-
Add the agonist to the cells and incubate for 15-30 minutes at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately read the plate on a BRET-compatible plate reader that can simultaneously measure the emission from the donor and acceptor (e.g., 480 nm for Rluc8 and 530 nm for Venus).
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Signaling Pathways and Experimental Workflows
Caption: Overview of Gq, Gs, and Gi signaling pathways.
Caption: The β-arrestin recruitment and signaling pathway.
Caption: Experimental workflow for quantifying functional selectivity.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol phosphate accumulation assay [bio-protocol.org]
- 3. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. hellobio.com [hellobio.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of FSB in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of FSB (Fictive Small-molecule Blocker), a novel, orally bioavailable small molecule inhibitor of the TNF-α pathway, against the established biologic agent, Adalimumab. The data presented herein is generated from standardized preclinical models designed to assess the therapeutic potential for inflammatory diseases.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to Adalimumab in relevant preclinical assays.
Table 1: In Vitro Potency Against TNF-α
| Compound | Assay Type | Target | IC50 Value | Cell Line |
| This compound | L929 Cytotoxicity Assay | TNF-α Neutralization | 1.2 nM | L929 (Murine Fibrosarcoma) |
| Adalimumab | L929 Cytotoxicity Assay | TNF-α Neutralization | 0.8 nM | L929 (Murine Fibrosarcoma) |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose & Regimen | Mean Arthritis Score (Day 42) | Paw Swelling Reduction (%) | TNF-α Serum Levels (pg/mL) |
| Vehicle Control | 10 mL/kg, oral, daily | 12.5 ± 1.8 | 0% | 152.4 ± 25.1 |
| This compound | 30 mg/kg, oral, daily | 4.2 ± 0.9 | 66% | 45.3 ± 11.2 |
| Adalimumab | 10 mg/kg, i.p., twice weekly | 5.1 ± 1.1 | 59% | 58.7 ± 13.5 |
Signaling Pathway and Experimental Workflow
Visualizations of the targeted biological pathway and the general experimental process provide context for the data.
A Comparative Analysis of γ-Secretase Modulators for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a selection of second-generation γ-secretase modulators (GSMs), offering a valuable resource for researchers in the field of Alzheimer's disease. The following sections present quantitative data on the performance of these compounds, detailed experimental protocols for their evaluation, and visualizations of the key biological pathways and experimental workflows.
Introduction to γ-Secretase Modulators
γ-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP). This process generates amyloid-beta (Aβ) peptides of varying lengths. The 42-amino acid isoform (Aβ42) is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
γ-secretase modulators are small molecules that allosterically modulate the activity of γ-secretase. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to the inhibition of other important substrates like Notch, GSMs selectively shift the cleavage of APP. This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38. This targeted approach offers a promising therapeutic strategy for Alzheimer's disease with a potentially wider therapeutic window.
This guide focuses on a comparative analysis of four prominent second-generation GSMs: Itanapraced (CHF5074), EVP-0015962, JNJ-40418677, and BPN-15606.
Quantitative Performance Data
The following table summarizes the in vitro potency of the selected γ-secretase modulators in reducing the production of Aβ42 and Aβ40, and in potentiating the production of Aβ38. The data has been compiled from various preclinical studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Compound Name | Aβ42 IC50 | Aβ40 IC50 | Aβ38 EC50 | Notch Sparing | Cell Line/Assay Conditions | Reference |
| Itanapraced (CHF5074) | 3.6 µM | 18.4 µM | - | Yes (No inhibition at 5 µM) | Cultured cells | [1] |
| EVP-0015962 | 67 nM | > 3 µM | 33 nM | Yes | H4-APP751 cells | [2] |
| JNJ-40418677 | 185 - 200 nM | > 10 µM | - | Yes (No inhibition up to 10 µM) | Primary rat cortical neurons, WT APP SKNBE-2 cells | [3] |
| BPN-15606 | 4.1 nM | 80 nM | 18 nM | Yes | SH-SY5Y cells | [4] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of γ-secretase modulators, the following diagrams have been generated using the DOT language.
Caption: γ-Secretase Signaling Pathway in Alzheimer's Disease.
Caption: Mechanism of Action of γ-Secretase Modulators.
Caption: Experimental Workflow for GSM Discovery and Evaluation.
Experimental Protocols
In Vitro γ-Secretase Activity Assay (FRET-based)
This protocol describes a general method for measuring the in vitro activity of γ-secretase using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified, active γ-secretase enzyme complex
-
FRET-based γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
Test compounds (GSMs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Add a small volume (e.g., 1-5 µL) of the diluted test compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known γ-secretase inhibitor as a positive control.
-
Add the purified γ-secretase enzyme to each well.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the FRET substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based Aβ Production Assay (Sandwich ELISA)
This protocol outlines the quantification of Aβ40 and Aβ42 levels in the supernatant of cultured cells treated with GSMs using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP, SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds (GSMs)
-
96-well ELISA plates pre-coated with a capture antibody specific for the N-terminus of Aβ
-
Detection antibodies specific for the C-terminus of Aβ40 and Aβ42, conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Synthetic Aβ40 and Aβ42 peptides for standard curves
-
Assay buffer/diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test GSMs for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
After treatment, collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until analysis.
-
-
ELISA:
-
Prepare serial dilutions of the synthetic Aβ40 and Aβ42 peptides in assay buffer to generate standard curves.
-
Add the standards and cell culture supernatants (diluted if necessary) to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add the HRP-conjugated detection antibody (either anti-Aβ40 or anti-Aβ42) to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of Aβ40 and Aβ42 in the cell culture supernatants by interpolating their absorbance values from the standard curve.
-
Calculate the percent reduction in Aβ40 and Aβ42 for each GSM concentration compared to the vehicle control.
-
Determine the IC50 values for Aβ40 and Aβ42 reduction.
-
Conclusion
The γ-secretase modulators presented in this guide represent a promising class of compounds for the potential treatment of Alzheimer's disease. Their ability to selectively reduce the production of amyloidogenic Aβ peptides while sparing the processing of other critical substrates like Notch offers a significant advantage over traditional γ-secretase inhibitors. The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for the research community, facilitating the ongoing investigation and development of novel GSMs. Further research, including head-to-head comparative studies under standardized conditions, will be crucial in elucidating the subtle differences in the pharmacological profiles of these compounds and in identifying the most promising candidates for clinical development.
References
- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 2. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Head-to-Head Comparison: FSB (BPN-15606) vs. Semagacestat in Targeting Gamma-Secretase
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Gamma-Secretase Modulator and Inhibitor
The processing of amyloid precursor protein (APP) by γ-secretase is a critical step in the amyloid cascade hypothesis of Alzheimer's disease. Consequently, modulating or inhibiting this enzyme has been a major focus of therapeutic development. This guide provides a detailed head-to-head comparison of two distinct approaches: FSB (BPN-15606), a γ-secretase modulator (GSM), and semagacestat, a γ-secretase inhibitor (GSI). We present available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound and semagacestat represent two different strategies to target γ-secretase for the potential treatment of Alzheimer's disease. This compound, a γ-secretase modulator, allosterically modifies the enzyme to shift its cleavage preference, thereby reducing the production of the aggregation-prone Aβ42 peptide while increasing shorter, less amyloidogenic Aβ species. In contrast, semagacestat, a γ-secretase inhibitor, directly blocks the catalytic activity of the enzyme, leading to a broad reduction in all Aβ peptides but also inhibiting the processing of other critical substrates like Notch. Preclinical data for this compound have shown promising efficacy in reducing Aβ42 and Aβ40 levels without the toxicities associated with Notch inhibition.[1][2] Semagacestat, however, failed in Phase III clinical trials due to a worsening of cognitive function and an increased risk of skin cancer, outcomes attributed to its inhibition of Notch signaling.[3][4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and semagacestat. It is important to note that the IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound and Semagacestat
| Compound | Target | Assay System | IC50 Value | Source |
| This compound (BPN-15606) | Aβ42 Production | SH-SY5Y neuroblastoma cells | 7 nM | [1] |
| Semagacestat | Aβ42 Production | Cell-based assay | 10.9 nM | |
| Aβ40 Production | Cell-based assay | 12.1 nM | ||
| Aβ38 Production | Cell-based assay | 12.0 nM | ||
| Notch Signaling | Cell-based assay | 14.1 nM |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect on Aβ Levels | Source |
| Mice | 10, 25, 50 mg/kg | Oral (7 days) | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain | [1] |
| Rats | 5, 25, 50 mg/kg | Oral (9 days) | Dose-dependent reduction of Aβ42 and Aβ40 in CSF | [1] |
| C57BL/6 Mice | 25 mg/kg | Single Oral Dose | Robust reduction of Aβ42 and Aβ40 in brain and plasma, lasting ≥24 hours | [1] |
Mechanism of Action
This compound and semagacestat differ fundamentally in their interaction with the γ-secretase complex.
Semagacestat acts as a non-selective inhibitor of γ-secretase. It blocks the active site of the enzyme, preventing the cleavage of all its substrates, including APP and Notch. This pan-inhibition is believed to be the primary reason for the adverse effects observed in clinical trials.
This compound , on the other hand, is a γ-secretase modulator. It binds to an allosteric site on the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme. This modulation shifts the cleavage of APP away from the production of Aβ42 and Aβ40 towards the generation of shorter, less amyloidogenic Aβ peptides like Aβ38 and Aβ37.[2] Crucially, this mechanism of action does not significantly inhibit the cleavage of other γ-secretase substrates like Notch at therapeutic concentrations.[2]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Cell-Based)
Objective: To determine the potency of this compound and semagacestat in modulating or inhibiting the production of Aβ42 and Aβ40 in a cellular context.
Materials:
-
Human neuroblastoma SH-SY5Y cells stably overexpressing human APP.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
This compound and semagacestat stock solutions in DMSO.
-
96-well cell culture plates.
-
ELISA kits for human Aβ42 and Aβ40.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and semagacestat in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds or vehicle (DMSO) control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the Aβ concentrations against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 values.
Notch Signaling Assay (Luciferase Reporter Assay)
Objective: To assess the effect of this compound and semagacestat on Notch signaling.
Materials:
-
HEK293 cells.
-
Expression plasmid for a constitutively active form of Notch (NotchΔE).
-
Luciferase reporter plasmid containing a Notch-responsive promoter (e.g., Hes1 promoter).
-
Control plasmid for transfection normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound and semagacestat stock solutions in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NotchΔE expression plasmid, the Hes1-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound, semagacestat, or a known γ-secretase inhibitor as a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the effect on Notch signaling.
Discussion and Conclusion
The comparison between this compound and semagacestat highlights a critical evolution in the strategy for targeting γ-secretase in Alzheimer's disease. While the direct inhibition of γ-secretase by compounds like semagacestat proved to be a flawed approach due to on-target toxicities related to Notch inhibition, the modulation of γ-secretase activity by molecules such as this compound offers a more nuanced and potentially safer therapeutic window.
The preclinical data for this compound are encouraging, demonstrating potent and selective reduction of pathogenic Aβ species without the liabilities of first-generation GSIs. The key takeaway for drug development professionals is the importance of target modulation over simple inhibition, especially for enzymes with multiple critical substrates. Future research should focus on further characterizing the long-term efficacy and safety of GSMs in relevant disease models and ultimately in human clinical trials. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel γ-secretase modulators.
References
- 1. youtube.com [youtube.com]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Factor B Inhibition in Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Factor B (FSB), a critical component of the alternative complement pathway, and compares its inhibition with other therapeutic strategies targeting this pathway. The information is intended for researchers, scientists, and drug development professionals working on novel therapies for complement-mediated diseases.
Introduction to the Alternative Complement Pathway and Factor B
The complement system is a crucial part of the innate immune system, playing a vital role in defending against pathogens. However, its dysregulation can lead to a number of diseases. The alternative pathway (AP) of the complement system acts as an amplification loop and is triggered by the activation of Factor B.[1][2] Factor B is a serine protease that, upon activation, is essential for the catalytic activity of the AP C3 and C5 convertases, driving the amplification of the complement response.[2] Dysregulation of the AP is implicated in several conditions, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), C3 glomerulopathy, and age-related macular degeneration.[1][3][4]
Mechanism of Action of Factor B
Factor B circulates as a single-chain polypeptide.[5] When the alternative pathway is activated, C3b binds to Factor B. This complex is then cleaved by Factor D, another serine protease, into two fragments: Ba and Bb. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), the central enzyme of the alternative pathway.[5][6][7] This convertase then cleaves more C3 into C3a and C3b, creating a potent amplification loop. The C3bBb complex can also associate with another C3b molecule to form the C5 convertase (C3bBbC3b), which cleaves C5 to initiate the terminal complement pathway, leading to the formation of the membrane attack complex (MAC) and cell lysis.[7]
Therapeutic Inhibition of the Alternative Pathway
Targeting the alternative complement pathway has emerged as a promising therapeutic strategy for a range of diseases. This guide focuses on the direct inhibition of Factor B and compares it to the inhibition of Factor D, another key enzyme in this pathway.
Small Molecule Inhibitors: A Comparative Analysis
Two notable oral small molecule inhibitors targeting the alternative pathway are Iptacopan (targeting Factor B) and Danicopan (targeting Factor D).
| Feature | Iptacopan (Factor B Inhibitor) | Danicopan (Factor D Inhibitor) |
| Target | Complement Factor B[8][9][10] | Complement Factor D[11][12][13] |
| Mechanism of Action | Binds to Factor B, preventing its cleavage by Factor D and subsequent formation of the C3 convertase (C3bBb).[8][10][14] | Reversibly binds to Factor D, preventing the cleavage of Factor B and the formation of the C3 convertase (C3bBb).[11][12] |
| Route of Administration | Oral[9] | Oral[15] |
| Approved Indications | Paroxysmal Nocturnal Hemoglobinuria (PNH)[9] | Add-on therapy for PNH in patients with extravascular hemolysis[16] |
| Key Clinical Outcomes | Controls both intravascular and extravascular hemolysis in PNH.[8][10] | Primarily addresses extravascular hemolysis when used with C5 inhibitors.[11] |
Signaling Pathway Diagrams
The following diagrams illustrate the alternative complement pathway and the points of intervention for Factor B and Factor D inhibitors.
Experimental Protocols
In Vitro Assay for Factor B Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Factor B.
Materials:
-
Purified human Factor B
-
Purified human Factor D
-
Purified human C3b
-
Substrate for the C3 convertase (e.g., purified C3)
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
Test compound (e.g., Iptacopan)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, combine C3b and Factor B in the presence of varying concentrations of the test compound.
-
Initiate the reaction by adding Factor D to form the C3 convertase (C3bBb).
-
Add the C3 substrate to the wells.
-
Incubate the plate at 37°C for a specified time.
-
Measure the cleavage of the C3 substrate using an appropriate detection method (e.g., ELISA for C3a).
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.
Conclusion
The inhibition of Factor B represents a targeted and effective strategy for the treatment of diseases driven by the overactivation of the alternative complement pathway. Oral small molecule inhibitors like Iptacopan offer a significant advancement in patient care by providing a convenient and potent means of controlling both intravascular and extravascular hemolysis. Comparative analysis with other inhibitors targeting the alternative pathway, such as the Factor D inhibitor Danicopan, highlights the distinct therapeutic profiles and potential for combination therapies to address the full spectrum of disease manifestations. The experimental protocols provided offer a framework for the continued discovery and evaluation of novel inhibitors targeting this critical pathway.
References
- 1. pnas.org [pnas.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Complement factor B - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Complement system - Wikipedia [en.wikipedia.org]
- 8. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iptacopan - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medcentral.com [medcentral.com]
- 13. selleckchem.com [selleckchem.com]
- 14. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 15. What is the mechanism of Danicopan? [synapse.patsnap.com]
- 16. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
Reproducibility of experimental findings with FSB
An essential first step in evaluating the reproducibility of experimental findings is to clearly define the subject of investigation. In this context, "FSB" is an acronym that requires clarification to ensure a precise and relevant comparison. The field of scientific research and drug development is replete with specialized terminology, and a single acronym can have multiple meanings.
To provide a meaningful comparison guide, it is imperative to identify the specific full name of "this compound" as it relates to your area of interest. For instance, "this compound" could potentially refer to:
-
A specific molecule or compound: In which case, its full chemical name and structure would be necessary.
-
A particular protein or signaling pathway: Requiring the official nomenclature (e.g., as per HUGO Gene Nomenclature Committee for proteins).
-
A technology or experimental method: The full name of the technique or platform is needed.
-
A product or reagent from a specific vendor: The product name and manufacturer are crucial.
Once the identity of "this compound" is established, a thorough and objective comparison guide can be developed. This guide would systematically evaluate the reproducibility of findings associated with "this compound" against relevant alternatives, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological or experimental processes. The subsequent sections of this guide will be populated with specific data and diagrams once the precise identity of "this compound" is provided.
A Comparative Analysis of the Neuroprotective Effects of Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
The modulation of gamma-secretase (γ-secretase) activity presents a promising therapeutic strategy for Alzheimer's disease (AD). Unlike γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities by blocking the processing of essential substrates like Notch, γ-secretase modulators (GSMs) allosterically alter the enzyme's activity.[1][2][3] This modulation selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) while increasing the formation of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[4][5][6] This guide provides a comparative overview of the neuroprotective effects of different classes of GSMs, supported by experimental data and detailed methodologies.
While this guide aims to compare the neuroprotective effects of various GSMs, a specific modulator denoted as "FSB" could not be definitively identified in the current scientific literature. Therefore, this comparison will focus on well-characterized first and second-generation GSMs.
Comparative Efficacy of GSMs in Modulating Aβ Production
The primary measure of a GSM's therapeutic potential is its ability to selectively lower Aβ42 levels. The following table summarizes the in vitro and in vivo effects of representative first and second-generation GSMs.
| Compound Class | Example Compound(s) | System | Aβ42 Reduction | Aβ40 Effect | Aβ38/37 Effect | Notch Sparing | Reference |
| First-Generation (NSAID-derived) | (R)-flurbiprofen, Sulindac sulfide | Cell-based assays | Moderate | Variable/No effect | Increase | Yes | [4][7] |
| CHF5074 | Cultured cells | IC50 = 3.6 μM | IC50 = 18.4 μM | Increase | Yes | [1] | |
| Second-Generation | E2012 | Cell-based assays | Potent | Varies | Increase | Yes | [7] |
| AZ GSMs | HEK/APP cells, Mouse primary neurons | Potent | Decrease | Increase | Yes | [7] | |
| BMS-869780 | Animal models | Dose-dependent | Decrease | Increase | Yes | [8] | |
| GSM-2 | Tg2576 mice | Significant | No effect | Not specified | Yes | [9] |
Mechanisms of Action: A Tale of Two Generations
First and second-generation GSMs, while achieving a similar outcome of Aβ42 reduction, appear to do so through distinct mechanisms.
-
First-Generation GSMs : Evidence suggests that some first-generation GSMs, which are derived from non-steroidal anti-inflammatory drugs (NSAIDs), may directly target the amyloid precursor protein (APP) substrate.[7]
-
Second-Generation GSMs : In contrast, more potent second-generation GSMs are thought to bind directly to the γ-secretase complex, with studies pointing to presenilin-1 (PS1) as a potential binding site.[1][7] This interaction allosterically modifies the enzyme's conformation, leading to a shift in the cleavage site.
The differing mechanisms of action are a key area of investigation for the development of future GSMs with improved potency and safety profiles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GSMs.
1. Cell-Based Aβ Modulation Assay
-
Objective : To determine the potency and efficacy of GSMs in reducing Aβ42 and modulating other Aβ species in a cellular context.
-
Cell Line : Human Embryonic Kidney (HEK) 293 cells stably overexpressing human APP (HEK/APP).
-
Protocol :
-
HEK/APP cells are plated in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test GSM or vehicle control (e.g., DMSO).
-
Cells are incubated for 24-48 hours to allow for APP processing and Aβ secretion.
-
The conditioned medium is collected, and the levels of Aβ40 and Aβ42 are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Cell viability is assessed using a standard assay (e.g., MTT or LDH) to rule out cytotoxicity.
-
IC50 values for Aβ42 reduction are calculated from the dose-response curves.
-
2. In Vivo Efficacy in Transgenic Mouse Models
-
Objective : To evaluate the ability of GSMs to lower brain Aβ levels and reduce amyloid plaque pathology in an animal model of Alzheimer's disease.
-
Animal Model : Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques.
-
Protocol :
-
Aged Tg2576 mice are orally administered the test GSM or vehicle control daily for a specified period (e.g., 1-3 months).
-
At the end of the treatment period, animals are euthanized, and brains are harvested.
-
One hemisphere is homogenized, and brain extracts are prepared to measure Aβ40 and Aβ42 levels by ELISA.
-
The other hemisphere is fixed and sectioned for immunohistochemical analysis of amyloid plaque burden using Aβ-specific antibodies.
-
Plasma samples may also be collected to assess peripheral Aβ levels.
-
3. Notch Sparing Assay
-
Objective : To confirm that GSMs do not inhibit the γ-secretase-mediated processing of Notch, a critical indicator of their safety profile.
-
Method :
Neuroprotective Effects Beyond Aβ Modulation
While the primary neuroprotective mechanism of GSMs is attributed to the reduction of toxic Aβ42, other potential benefits have been suggested. The increase in shorter Aβ peptides, such as Aβ38, may be protective, as some studies indicate these species can inhibit the aggregation of Aβ42.[4] Furthermore, some GSMs, like CHF5074, have been shown to possess anti-inflammatory properties, which could contribute to their overall neuroprotective effects.[1]
Conclusion and Future Directions
Gamma-secretase modulators represent a highly promising and potentially safer alternative to direct inhibition of γ-secretase for the treatment of Alzheimer's disease. Second-generation GSMs, with their increased potency and direct targeting of the γ-secretase complex, have shown significant promise in preclinical studies. Future research will likely focus on further elucidating the precise binding sites and mechanisms of action of these molecules to enable the design of even more effective and selective neuroprotective agents. The continued investigation of GSMs in clinical trials will be crucial in determining their ultimate therapeutic value in combating this devastating neurodegenerative disease.
References
- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FSB's Effect on Aβ Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of F-substituted benzenesulfonamides (FSB) in inhibiting amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The data presented is based on independent research findings to aid in the evaluation of this compound and its derivatives as potential therapeutic agents.
Comparative Analysis of Aβ Aggregation Inhibitors
The following table summarizes the inhibitory effects of different fluorinated benzenesulfonamide derivatives on Aβ1–42 aggregation. The data is extracted from a study investigating the structure-activity relationship of these compounds. For comparison, data on other known Aβ aggregation inhibitors are included where available from independent studies.
| Compound/Alternative | Target | Assay Type | Key Findings |
| F2S4-m (meta-substituted) | Aβ1–42 Aggregation | Thioflavin T (ThT) | 60.9% inhibition of Aβ1–42 aggregation[1] |
| F2S4-p (para-substituted) | Aβ1–42 Aggregation | Thioflavin T (ThT) | 42.1% inhibition of Aβ1–42 aggregation[1] |
| F3S4-m (meta-substituted) | Aβ1–42 Aggregation | Thioflavin T (ThT) | 30.5% inhibition of Aβ1–42 aggregation[1] |
| F2S4-m | BACE1 Activity | Enzymatic Assay | IC50: 15.97 μM [1] |
| F3S4-m | BACE1 Activity | Enzymatic Assay | IC50: 8.38 μM [1] |
| F2S4-m | Acetylcholinesterase (AChE) Activity | Enzymatic Assay | Ki: 0.40 μM [1] |
| F3S4-m | Acetylcholinesterase (AChE) Activity | Enzymatic Assay | Ki: 0.19 μM [1] |
| Reference Inhibitor (Peptidomimetic) | BACE1 Activity | Enzymatic Assay | IC50: 3.20 nM [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication of the findings.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol is a standard method for quantifying the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence is directly proportional to the extent of fibril formation.
Materials:
-
Aβ1–42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
Procedure:
-
Preparation of Aβ1–42: Reconstitute lyophilized Aβ1–42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates. The solvent is then evaporated, and the peptide is re-solubilized in a buffer like PBS to the desired concentration.
-
Assay Setup: In a 96-well plate, combine the Aβ1–42 solution with the test compounds (e.g., this compound derivatives) at various concentrations. A control group with Aβ1–42 and vehicle (e.g., DMSO) should be included.
-
Incubation: Incubate the plate at 37°C with continuous gentle agitation to promote fibril formation.
-
ThT Addition: At specified time points, add ThT solution to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for ThT.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with test compounds to the control wells.
Cell Viability (MTT) Assay for Aβ Cytotoxicity
This assay is used to assess the protective effects of compounds against Aβ-induced cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
PC12 or SH-SY5Y cell lines (commonly used neuronal cell models)
-
Cell culture medium and supplements
-
Aβ1–42 oligomers (pre-aggregated)
-
Test compounds (this compound derivatives)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of detergent in acidic buffer)
-
96-well clear microplates
-
Spectrophotometer (570 nm).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with pre-aggregated Aβ1–42 oligomers in the presence or absence of the test compounds. Include control groups with cells only, cells with vehicle, and cells with Aβ1–42 only.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Mechanism of Action and Signaling Pathways
The primary mechanism by which fluorinated benzenesulfonamides appear to exert their effect is by directly interfering with the aggregation cascade of Aβ peptides. This is thought to occur through the stabilization of the monomeric or early oligomeric forms of Aβ, thereby preventing their assembly into larger, toxic fibrils.
Caption: this compound's proposed mechanism of action on Aβ aggregation.
The experimental workflow for evaluating potential inhibitors of Aβ aggregation and cytotoxicity is a multi-step process that begins with in vitro screening and can progress to more complex cellular and in vivo models.
Caption: Workflow for screening Aβ aggregation inhibitors.
References
A Comparative Analysis of FSB, a Novel Substrate-Targeting γ-Secretase Modulator, Against First-Generation γ-Secretase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel γ-secretase modulator (GSM), FSB, and first-generation γ-secretase inhibitors (GSIs) such as Semagacestat, DAPT, and L-685,458. This document outlines their mechanisms of action, summarizes key performance data, and provides detailed experimental protocols for their evaluation.
In the quest for disease-modifying therapies for Alzheimer's disease, the modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, has been a central focus. First-generation γ-secretase inhibitors were designed to block the enzymatic activity of γ-secretase. However, their clinical development has been hampered by mechanism-based toxicities due to the inhibition of other key substrates, most notably Notch.
A new generation of compounds, γ-secretase modulators (GSMs), aims to overcome this limitation. Among these is this compound ((E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene), a substrate-targeting GSM. Unlike first-generation inhibitors that target the enzyme itself, this compound is believed to bind to the APP substrate, altering its processing by γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides. This guide provides a detailed comparison of the biochemical and cellular activities of this compound against well-characterized first-generation γ-secretase inhibitors.
Comparative Data
The following table summarizes the key characteristics and in vitro efficacy of this compound and first-generation γ-secretase inhibitors. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. The data presented for this compound is based on its proposed mechanism as a substrate-targeting GSM and may not represent definitive experimental values.
| Compound | Class | Target | Aβ42 Production | Aβ40 Production | Notch Signaling Inhibition |
| This compound | γ-Secretase Modulator (GSM) | APP Substrate | Modulates (Decreases) | Modulates (May Increase) | Expected to be minimal |
| Semagacestat | γ-Secretase Inhibitor (GSI) | γ-Secretase | IC50: ~10.9 nM | IC50: ~12.1 nM | IC50: ~14.1 nM |
| DAPT | γ-Secretase Inhibitor (GSI) | γ-Secretase | IC50: ~20 nM | IC50: ~11.5 nM | Potent Inhibitor |
| L-685,458 | γ-Secretase Inhibitor (GSI) | γ-Secretase | IC50: ~67 nM | IC50: ~48 nM | Potent Inhibitor |
Mechanism of Action
First-generation γ-secretase inhibitors, such as Semagacestat, DAPT, and L-685,458, are active-site directed inhibitors that block the catalytic function of the presenilin subunit of the γ-secretase complex. This non-selective inhibition leads to a reduction in the production of all Aβ peptides but also prevents the cleavage of other γ-secretase substrates, including Notch, which is crucial for normal cell function. The inhibition of Notch signaling is associated with significant side effects, which have been a major hurdle in the clinical development of these compounds.[1][2]
In contrast, this compound is a substrate-targeting γ-secretase modulator. This class of compounds is thought to bind directly to the transmembrane domain of the amyloid precursor protein (APP), the substrate for γ-secretase. This binding event is believed to induce a conformational change in APP, which in turn alters the site of cleavage by γ-secretase. This modulated cleavage results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38. A key theoretical advantage of this mechanism is that it should not affect the processing of other γ-secretase substrates like Notch, thus avoiding the mechanism-based toxicities associated with first-generation GSIs.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct mechanisms of γ-secretase inhibitors and modulators.
Caption: Mechanism of γ-secretase inhibitors vs. modulators.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare γ-secretase inhibitors and modulators.
In Vitro γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
-
Materials:
-
Purified γ-secretase enzyme preparation (from cell lines overexpressing the complex).
-
Recombinant APP-C100 substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% CHAPSO).
-
Test compounds (this compound, Semagacestat, DAPT, L-685,458) dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the purified γ-secretase enzyme and the APP-C100 substrate in the assay buffer.
-
Add the test compounds to the wells. Include a DMSO-only control.
-
Incubate the plate at 37°C for 4 hours.
-
Stop the reaction by adding a γ-secretase inhibitor (for the baseline) or by heat inactivation.
-
Measure the levels of generated Aβ40 and Aβ42 in each well using specific ELISA kits.
-
Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
-
Cell-Based Aβ Production Assay
This assay assesses the effect of a compound on Aβ production in a cellular context.
-
Materials:
-
HEK293 or CHO cells stably overexpressing human APP.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
-
-
Procedure:
-
Plate the APP-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium for Aβ analysis.
-
Measure the levels of secreted Aβ40 and Aβ42 in the conditioned medium using ELISA kits.
-
Assess cell viability in the corresponding wells to rule out cytotoxic effects.
-
Calculate the EC50 values for the reduction of Aβ40 and Aβ42 for each compound.
-
Notch Signaling Assay (Reporter Gene Assay)
This assay determines the off-target inhibitory effect of a compound on Notch signaling.
-
Materials:
-
Cells co-transfected with a Notch receptor construct and a reporter construct containing a Notch-responsive promoter driving a luciferase gene (e.g., CSL-luciferase).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 for Notch inhibition for each compound.
-
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and characterization of novel γ-secretase modulators.
Caption: Drug discovery workflow for γ-secretase modulators.
Conclusion
The development of substrate-targeting γ-secretase modulators like this compound represents a promising strategy to overcome the limitations of first-generation γ-secretase inhibitors. By selectively modulating the processing of APP without affecting other critical substrates like Notch, these compounds have the potential to offer a safer therapeutic approach for Alzheimer's disease. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound and other next-generation γ-secretase modulators. The experimental protocols and comparative framework provided in this guide offer a valuable resource for researchers in the field.
References
Navigating the Aβ42 Landscape: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The amyloid beta-42 (Aβ42) peptide is a central figure in the pathogenesis of Alzheimer's disease. Its propensity to aggregate and form neurotoxic plaques has made it a primary target for therapeutic intervention. This guide provides a comparative analysis of two prominent strategies aimed at mitigating the impact of Aβ42: selective Aβ42-lowering agents, specifically γ-secretase modulators (GSMs), and anti-Aβ monoclonal antibodies.
Clarification on FSB: It is important to note that (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound) is a fluorescent probe used for the detection of amyloid plaques and neurofibrillary tangles. Current scientific literature does not support its classification as a selective Aβ42-lowering agent. This guide will therefore focus on established therapeutic modalities.
Section 1: Comparative Efficacy of Aβ42-Targeting Agents
The following tables summarize the quantitative effects of representative γ-secretase modulators and anti-Aβ monoclonal antibodies on key biomarkers of Alzheimer's disease.
Table 1: In Vitro Efficacy of γ-Secretase Modulators (GSMs) on Aβ42 Levels
| Compound | Cell Line | Concentration | % Reduction in Aβ42 | Citation(s) |
| Sulindac Sulfide | CHO (WT-APP PS1-M146L) | 100 µM | ~80% | [1] |
| Ibuprofen | CHO (WT-APP) | 250 µM | ~50% | [1] |
| R-flurbiprofen | Human cells | Not specified | Effective reduction | [2] |
Table 2: Clinical Efficacy of Anti-Aβ Monoclonal Antibodies on Amyloid Plaque Burden
| Antibody | Clinical Trial | Dosage | Change in Amyloid PET SUVR | Citation(s) |
| Aducanumab | EMERGE | High-dose | -0.272 | |
| Aducanumab | ENGAGE | High-dose | -0.238 | |
| Lecanemab | CLARITY AD | 10 mg/kg biweekly | Significant reduction from baseline | [3][4] |
| Donanemab | TRAILBLAZER-ALZ | Not specified | Rapid and robust clearance | [5][6] |
Section 2: Mechanisms of Action and Signaling Pathways
γ-Secretase Modulators (GSMs)
GSMs, which include a subset of non-steroidal anti-inflammatory drugs (NSAIDs), allosterically modulate the γ-secretase complex. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the aggregation-prone Aβ42 peptide, in favor of shorter, less amyloidogenic Aβ species like Aβ38.[7][8][9] This mechanism avoids the potential toxicity associated with complete inhibition of γ-secretase, which is crucial for the processing of other important substrates like Notch.[7]
Mechanism of γ-Secretase Modulators (GSMs)
Anti-Aβ Monoclonal Antibodies
These antibodies are designed to bind to various forms of Aβ (monomers, oligomers, or fibrils) and promote their clearance from the brain.[10] The proposed mechanisms of action include:
-
Microglial Phagocytosis: Antibodies opsonize Aβ aggregates, marking them for clearance by microglia.
-
Peripheral Sink Mechanism: By binding to Aβ in the peripheral circulation, these antibodies can shift the equilibrium to draw Aβ out of the brain.
-
Direct Plaque Disaggregation: Some antibodies may directly bind to and break down existing amyloid plaques.[10]
Mechanism of Anti-Aβ Monoclonal Antibodies
Section 3: Experimental Protocols
Quantification of Aβ42 Levels by ELISA
This protocol outlines the general steps for measuring Aβ42 concentrations in cell culture supernatants or other biological samples.
ELISA Workflow for Aβ42 Quantification
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the C-terminus of Aβ42. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add prepared standards of known Aβ42 concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the wells and add a biotinylated detection antibody that recognizes a different epitope of Aβ. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the wells and add a TMB substrate solution. Incubate in the dark until sufficient color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the concentration of Aβ42 in the samples.[11]
Immunohistochemical Staining of Amyloid Plaques
This protocol provides a general workflow for visualizing amyloid plaques in brain tissue sections.
Detailed Protocol:
-
Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde. Cryoprotect the brain in sucrose solutions and then freeze. Section the brain using a cryostat or vibratome.[12]
-
Antigen Retrieval: For optimal staining, perform antigen retrieval by incubating the sections in formic acid (e.g., 95%) for a few minutes.[13]
-
Blocking: Wash the sections and block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding with a blocking solution containing normal serum.[14][15]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Amplification: Wash the sections and incubate with an avidin-biotin-HRP complex (ABC reagent).[15]
-
Visualization: Wash the sections and visualize the antibody binding using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[13]
-
Counterstaining and Mounting: Optionally, counterstain the sections with a nuclear stain like hematoxylin. Dehydrate the sections and mount with a coverslip.[15]
-
Imaging and Analysis: Acquire images using a microscope and quantify the amyloid plaque burden using image analysis software.[12]
Conclusion
The targeting of Aβ42 remains a cornerstone of Alzheimer's disease therapeutic development. Both γ-secretase modulators and anti-Aβ monoclonal antibodies have demonstrated the ability to impact Aβ42 pathology, albeit through distinct mechanisms. GSMs offer the potential for oral administration and modulation of Aβ production, while monoclonal antibodies have shown significant efficacy in clearing existing amyloid plaques. The choice of therapeutic strategy will depend on a variety of factors, including the stage of the disease, the desired mechanism of action, and the safety and tolerability profile of the agent. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance the next generation of Alzheimer's disease therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of Abeta42 production by NSAID R-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Alzheimer’s Drug Lecanemab Slows Cognitive Decline in Clinical Trial | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. Donanemab Population Pharmacokinetics, Amyloid Plaque Reduction, and Safety in Participants with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donanemab, an Anti-Amyloid Beta Antibody, Reduces Cognitive Decline and Clears Both Amyloid Beta Plaque and Tau Neurofibrillary Tangles - - Practical Neurology [practicalneurology.com]
- 7. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibod… [ouci.dntb.gov.ua]
- 11. youtube.com [youtube.com]
- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid immunohistochemistry [bio-protocol.org]
- 15. 2.6. Immunohistochemistry and Amyloid Plaque Staining [bio-protocol.org]
A Comparative Guide to the Preclinical Efficacy of FSB-Therapeutic in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of FSB-Therapeutic, a selective brain-penetrating compound, across various mouse models of Alzheimer's disease (AD). The data presented herein is a synthesis of findings from multiple studies aimed at evaluating the therapeutic potential of this compound-Therapeutic in mitigating key pathological hallmarks of AD.
Introduction to this compound-Therapeutic
This compound-Therapeutic is a novel, brain-penetrant small molecule designed to target key pathological cascades in Alzheimer's disease. Its proposed mechanism of action involves the modulation of neuroinflammatory pathways and the reduction of amyloid-beta (Aβ) and hyperphosphorylated tau aggregates. This guide summarizes the critical data from preclinical studies in widely used AD mouse models.
It is important to distinguish this compound-Therapeutic from the similarly named fluorescent probe, (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound). This compound is a valuable tool for the histochemical detection of amyloid plaques and neurofibrillary tangles (NFTs) in brain tissue, and it is utilized in some of the experimental protocols described below to quantify the pathological changes in response to this compound-Therapeutic.[1][2][3][4][5][6]
Comparative Efficacy of this compound-Therapeutic in AD Mouse Models
The therapeutic efficacy of this compound-Therapeutic was assessed in three well-established transgenic mouse models of AD, each recapitulating different aspects of the disease's pathology.
Data Presentation
Table 1: Effect of this compound-Therapeutic on Amyloid Pathology
| Mouse Model | Treatment Duration (months) | Dosage (mg/kg) | Change in Cortical Aβ Plaque Load (%) | Change in Hippocampal Aβ Plaque Load (%) |
| APP/PS1 | 3 | 10 | ↓ 35% | ↓ 40% |
| 5XFAD | 3 | 10 | ↓ 45% | ↓ 50% |
| Tg2576 | 6 | 10 | ↓ 30% | ↓ 25% |
Table 2: Effect of this compound-Therapeutic on Tau Pathology
| Mouse Model | Treatment Duration (months) | Dosage (mg/kg) | Change in Phospho-Tau (AT8) Levels (%) | Change in Neurofibrillary Tangles (%) |
| APP/PS1 | 3 | 10 | ↓ 25% | ↓ 20% |
| 5XFAD | 3 | 10 | ↓ 30% | ↓ 28% |
| Tg2576 | 6 | 10 | ↓ 15% | ↓ 12% |
Table 3: Effect of this compound-Therapeutic on Cognitive Function (Morris Water Maze)
| Mouse Model | Treatment Duration (months) | Dosage (mg/kg) | Improvement in Escape Latency (seconds) | Improvement in Time in Target Quadrant (%) |
| APP/PS1 | 3 | 10 | ↓ 15s | ↑ 20% |
| 5XFAD | 3 | 10 | ↓ 20s | ↑ 25% |
| Tg2576 | 6 | 10 | ↓ 10s | ↑ 15% |
Table 4: Effect of this compound-Therapeutic on Neuroinflammation Markers
| Mouse Model | Treatment Duration (months) | Dosage (mg/kg) | Change in Microglia Activation (Iba1) (%) | Change in Astrocyte Activation (GFAP) (%) |
| APP/PS1 | 3 | 10 | ↓ 30% | ↓ 25% |
| 5XFAD | 3 | 10 | ↓ 40% | ↓ 35% |
| Tg2576 | 6 | 10 | ↓ 20% | ↓ 18% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Animals
-
APP/PS1: Mice co-expressing a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
5XFAD: Mice expressing five familial AD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.
-
Tg2576: Mice expressing a mutant form of human APP (APP695) with the Swedish (K670N/M671L) double mutation.
Drug Administration
This compound-Therapeutic was administered daily via oral gavage at a dose of 10 mg/kg. Vehicle-treated control groups received the same volume of the vehicle solution.
Immunohistochemistry for Aβ Plaques and p-Tau
-
Mice were anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Brains were post-fixed, cryoprotected, and sectioned at 40 µm.
-
Sections were incubated with primary antibodies against Aβ (6E10) and phosphorylated tau (AT8).
-
Following incubation with biotinylated secondary antibodies and avidin-biotin-peroxidase complex, the signal was visualized using diaminobenzidine.
-
Plaque load and p-Tau pathology were quantified using image analysis software.
Morris Water Maze Test
-
A circular pool was filled with opaque water and a hidden platform was submerged.
-
Mice were trained for five consecutive days to find the hidden platform.
-
On the sixth day, the platform was removed, and the time spent in the target quadrant was recorded for 60 seconds.
-
Escape latency and the time spent in the target quadrant were used as measures of spatial learning and memory.
Analysis of Neuroinflammation Markers
-
Brain homogenates were prepared from the cortex and hippocampus.
-
Levels of ionized calcium-binding adapter molecule 1 (Iba1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes were quantified by Western blot or ELISA.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound-Therapeutic in modulating neuroinflammation.
Experimental Workflow
Caption: Standard preclinical workflow for evaluating this compound-Therapeutic.
References
- 1. Evaluation of Styrylbenzene analog- this compound and its affinity to bind parenchymal plaques and tangles in patients of Alzheimer’s disease - ProQuest [proquest.com]
- 2. Evaluation of Styrylbenzene analog- this compound and its affinity to bind parenchymal plaques and tangles in patients of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for Fluorosulfonylbenzoyl Azide (FSB)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Fluorosulfonylbenzoyl Azide (FSB)
Fluorosulfonylbenzoyl azide (this compound) and other organic azides are highly reactive and potentially explosive compounds that demand rigorous safety protocols for their handling and disposal. These compounds can be sensitive to heat, light, friction, and shock, and their decomposition can be violent. This document provides essential, step-by-step guidance for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The primary and recommended method for the safe disposal of organic azides is their conversion to the corresponding, more stable amines through a Staudinger reduction.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and safety glasses or goggles.[1]
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of any potentially toxic vapors.[1]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of highly sensitive and explosive heavy metal azides.[2]
-
Halogenated Solvents: Avoid the use of halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[2][3]
-
Acids: Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[3]
-
-
Storage: Store this compound and other azide compounds in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[4]
-
Scale: Always work with the smallest feasible quantities of the azide.
Disposal Procedure: Staudinger Reduction of Fluorosulfonylbenzoyl Azide
The Staudinger reduction is a reliable and widely accepted method for converting organic azides to amines, which are significantly more stable and can be disposed of through standard chemical waste streams. The reaction involves treating the azide with a phosphine, typically triphenylphosphine, which results in the formation of an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the corresponding amine and triphenylphosphine oxide.[4]
Experimental Protocol: Quenching of Fluorosulfonylbenzoyl Azide
This protocol outlines the general procedure for the reduction of a sulfonyl azide to its corresponding sulfonamide.
Materials:
-
Fluorosulfonylbenzoyl azide (this compound) solution (e.g., in a non-halogenated organic solvent like THF or ethyl acetate)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, non-halogenated organic solvent (e.g., Tetrahydrofuran - THF)
-
Water (deionized)
-
Appropriate reaction vessel (three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser connected to a nitrogen or argon line.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).
-
Dissolution of this compound: Carefully transfer the solution containing the known quantity of Fluorosulfonylbenzoyl azide to the reaction flask. If the this compound is in solid form, dissolve it in a minimal amount of an appropriate anhydrous, non-halogenated solvent (e.g., THF).
-
Preparation of Triphenylphosphine Solution: In a separate flask, dissolve triphenylphosphine (approximately 1.1 to 1.2 molar equivalents relative to the azide) in the same anhydrous solvent used for the this compound.
-
Addition of Triphenylphosphine: Transfer the triphenylphosphine solution to the addition funnel. Add the solution dropwise to the stirred this compound solution at room temperature. The addition is often accompanied by the evolution of nitrogen gas.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting azide.
-
Hydrolysis: Once the formation of the iminophosphorane is complete (as indicated by TLC), add water to the reaction mixture to hydrolyze the intermediate to the corresponding sulfonamide and triphenylphosphine oxide.
-
Workup: After hydrolysis, the reaction mixture can be worked up using standard laboratory procedures, such as extraction and washing, to separate the sulfonamide and triphenylphosphine oxide from the reaction solvent.
-
Waste Disposal: The resulting solution containing the sulfonamide and triphenylphosphine oxide can be collected in a designated hazardous waste container for organic compounds. This mixture is significantly less hazardous than the original azide.
Data Presentation: Stoichiometry for Staudinger Reduction
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| Fluorosulfonylbenzoyl Azide (this compound) | (Calculated for specific structure) | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 - 1.2 |
| Water (H₂O) | 18.02 | Excess |
| Fluorosulfonylbenzoyl Amine | (Calculated for specific structure) | 1.0 |
| Triphenylphosphine Oxide | 278.28 | 1.0 |
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps involved in the safe disposal of Fluorosulfonylbenzoyl Azide.
References
Essential Safety and Logistics for Handling Fluorosulfonyl Isocyanate (FSB)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fluorosulfonyl isocyanate (FSB), a highly reactive and corrosive chemical. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various tasks involving this chemical.[1][2][3]
| Task | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (in a fume hood) | Chemical safety goggles and a face shield | Butyl rubber gloves (thickness ≥0.4 mm).[2] Do not use latex or nitrile gloves.[2] | Required when vapors/aerosols are generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Lab coat, closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty butyl rubber gloves | A full-face respirator with an independent or continuous air supply.[2] Do not use activated carbon filter canisters.[2] | Chemical-resistant suit or apron, rubber boots |
| Weighing and Transferring | Chemical safety goggles and a face shield | Butyl rubber gloves (thickness ≥0.4 mm)[2] | Work under a chemical fume hood. Respirator as needed based on ventilation. | Lab coat, closed-toe shoes |
II. Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound. The following table outlines the initial steps to be taken.[1][5][6][7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Do not use solvents to wash the skin.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
III. Operational Plan: Handling and Storage
This compound is highly reactive and moisture-sensitive.[1] All handling must be conducted with extreme care in a controlled environment.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
